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  • Product: 1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride
  • CAS: 349663-44-1

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Structure, Synthesis, and Properties of 1-[2-(4-Fluorophenyl)ethyl]piperazine Hydrochloride

Executive Summary In the landscape of modern medicinal chemistry and neuropharmacology, the precision of molecular building blocks dictates the clinical efficacy of downstream active pharmaceutical ingredients (APIs). 1-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and neuropharmacology, the precision of molecular building blocks dictates the clinical efficacy of downstream active pharmaceutical ingredients (APIs). 1-[2-(4-Fluorophenyl)ethyl]piperazine hydrochloride is a highly versatile, critical intermediate utilized extensively in the synthesis of central nervous system (CNS) therapeutics[1]. As a Senior Application Scientist, I have structured this whitepaper to deconstruct the physicochemical properties, structural rationale, and chemoselective synthesis of this compound. By understanding the causality behind its molecular design and experimental workflows, drug development professionals can better leverage this intermediate for the synthesis of highly selective monoamine receptor ligands, particularly 5-HT2A antagonists[2].

Structural Rationale and Physicochemical Properties

The architecture of 1-[2-(4-fluorophenyl)ethyl]piperazine is not arbitrary; it is a highly optimized pharmacophoric scaffold designed to interact with aminergic G-protein coupled receptors (GPCRs).

  • The Piperazine Core: This nitrogen-containing heterocycle provides essential basicity (pKa ~9.8 for the secondary amine). At physiological pH, it exists primarily in a protonated state, allowing it to form a critical salt bridge with the highly conserved Aspartate residue (e.g., Asp3.32) found in the transmembrane domain 3 (TM3) of serotonin and dopamine receptors.

  • The Ethyl Spacer: A two-carbon aliphatic chain provides the precise spatial geometry and conformational flexibility required to distance the basic nitrogen from the aromatic system, enabling optimal fit into the receptor's orthosteric binding pocket.

  • The 4-Fluorophenyl Moiety: The strategic placement of a fluorine atom at the para-position of the aromatic ring serves a dual purpose. First, the high electronegativity of fluorine modulates the electron density of the phenyl ring, enhancing π−π stacking interactions with aromatic residues (like Phenylalanine or Tryptophan) in the receptor. Second, the strong C-F bond blocks oxidative metabolism (specifically para-hydroxylation) by hepatic Cytochrome P450 enzymes, thereby extending the biological half-life of the final drug molecule.

Quantitative Data Summary

The following table summarizes the core physicochemical and regulatory data for the compound[1][3][4]:

PropertyValue
Chemical Name 1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride
CAS Number (Hydrochloride) 349663-44-1
CAS Number (Free Base) 113240-18-9 / 70931-33-8
Molecular Formula C12H17FN2 • HCl
Molecular Weight (Free Base) 208.28 g/mol
Exact Mass (Free Base) 208.137577 g/mol
GHS Hazard Classifications Acute Tox. 4 (H302/H312/H332), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H336)

Chemoselective Synthesis Methodology

A persistent challenge in piperazine chemistry is achieving mono-alkylation. Because piperazine possesses two equivalent secondary amines, direct alkylation under standard basic conditions often yields a statistically unavoidable mixture of mono-alkylated and symmetrical di-alkylated products.

To circumvent this, the following protocol employs a highly controlled aqueous acidic medium . By conducting the reaction in 2N HCl, we exploit the pKa differential between unsubstituted piperazine and the mono-alkylated product. The acidic environment selectively mono-protonates the piperazine, drastically reducing the nucleophilicity of the second nitrogen and thermodynamically disfavoring over-alkylation[5]. Furthermore, utilizing an alkyl mesylate instead of a halide prevents competing elimination reactions (such as the formation of 4-fluorostyrene).

Step-by-Step Self-Validating Protocol
  • Preparation of the Aqueous Acidic Matrix: Dissolve 77.6 g of piperazine in 450 mL of deionized water at room temperature. Slowly add 450 mL of 2N hydrochloric acid under continuous stirring to establish the pH-controlled environment[5].

  • Electrophile Addition: Add 71.7 g of 2-(4-fluorophenyl)ethyl mesylate. The mixture will initially form two phases.

  • Nucleophilic Substitution: Heat the reaction mixture to 83°C over 1.5 hours, then maintain at 80°C for 5 hours under vigorous stirring[5].

  • In-Process Control (IPC) & Validation: Self-Validation Step. Withdraw a 1 mL aliquot and analyze via HPLC (Chromolith RP 18-e column, 100-4.6; Detection: 215 nm; Eluent A: NaH2PO4/Water/MeCN at pH 5.0). Proceed only when the mesylate peak is undetectable and the mono-to-di-alkylation ratio exceeds 95:5[5].

  • Extraction: Cool the mixture and extract the aqueous phase with Methyl tert-butyl ether (MTBE). Wash the MTBE phases with a saline solution to remove any unreacted, highly water-soluble piperazine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate via rotary evaporation to yield the oily free base (approx. 41.3 g)[5].

  • Salt Formation (Hydrochloride): Dissolve the free base in toluene. Add stoichiometric aqueous HCl. Perform an azeotropic distillation to continuously remove water. The dihydrochloride or monohydrochloride salt will precipitate as a solid product towards the end of the distillation[5].

  • Final Isolation: Cool to 20°C, filter the solid product, wash with 100 mL of cold toluene, and dry at 60°C under vacuum[5].

Synthesis A 2-(4-fluorophenyl)ethyl mesylate D Nucleophilic Substitution (80°C, 5h) A->D B Piperazine (Excess) B->D C Aqueous Acidic Medium (2N HCl, pH control) C->D Chemoselective Catalyst E 1-[2-(4-fluorophenyl)ethyl] piperazine (Free Base) D->E MTBE Extraction & Saline Wash F Azeotropic Distillation & HCl Addition E->F G Target Compound: Hydrochloride Salt F->G Vacuum Drying (60°C)

Fig 1: Chemoselective synthesis workflow for mono-alkylated piperazine hydrochloride.

Analytical Characterization

To guarantee the structural integrity of the synthesized batch, orthogonal analytical techniques must be employed:

  • Vapor Phase Infrared (IR) Spectroscopy: Utilized to confirm the presence of the secondary amine N-H stretch (if free base) and the strong C-F stretching vibrations in the "fingerprint" region (1000–1400 cm⁻¹)[4].

  • Mass Spectrometry (GC-MS): Confirms the exact mass of the free base at 208.137 u, validating the molecular formula C12H17FN2[4].

  • HPLC Retention Profiling: Utilizing the aforementioned Chromolith RP 18-e method ensures the absence of the di-alkylated impurity, which would exhibit a significantly longer retention time due to increased lipophilicity[5].

Pharmaceutical Applications and Downstream Derivatization

The primary industrial value of 1-[2-(4-fluorophenyl)ethyl]piperazine lies in its role as an advanced intermediate. It is directly utilized in the synthesis of highly refined N-(indolecarbonyl)piperazine derivatives[2].

For example, reacting this intermediate with specific indole-carboxylic acids yields compounds such as (3-cyano-1H-indol-7-yl)-[4-(4-fluorophenethyl)-piperazin-1-yl]-methanone [6]. These downstream APIs function as highly selective 5-HT2A receptor antagonists [2]. By blocking the 5-HT2A receptor, these compounds modulate downstream Gq-protein coupled signaling cascades, suppressing intracellular calcium release. This mechanism is a cornerstone in the pharmacological treatment of severe psychiatric conditions, including schizophrenia and major depressive disorder.

Mechanism Drug Indolecarbonyl Piperazine API (Derived from Intermediate) Receptor 5-HT2A Receptor (GPCR) Drug->Receptor Competitive Antagonism Gq Gq Protein Alpha Subunit Receptor->Gq Inhibition of Activation PLC Phospholipase C (PLC) Gq->PLC Decreased Stimulation IP3 IP3 / DAG Production PLC->IP3 Reduced Cleavage of PIP2 Ca Intracellular Ca2+ Release IP3->Ca Suppressed Effect CNS Modulation / Antipsychotic Effect Ca->Effect Therapeutic Outcome

Fig 2: 5-HT2A receptor antagonism pathway modulated by indolecarbonyl piperazine derivatives.

References

  • NextSDS - 1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride — Chemical Substance Information.
  • ChemSrc - CAS#:113240-18-9 | 1-[2-(4-Fluorophenyl)ethyl]piperazine.
  • SpectraBase - 1-[2-(4-Fluorophenyl)ethyl]piperazine - Spectrum.
  • Google Patents - Method for the production of monosubstituted piperazine derivatives.
  • Google Patents - Crystalline (3-cyano-1H-indol-7-yl)-[4-(4-fluorophenethyl)piperazin-1-yl]methanone phosphate.
  • Google Patents - N-(indolcarbonyl-)piperazin derivatives ALS 5-HT2A-receptor ligands.

Sources

Exploratory

Pharmacological Profile of 1-[2-(4-Fluorophenyl)ethyl]piperazine Derivatives: A Technical Guide to Aminergic GPCR Modulation

Executive Summary In central nervous system (CNS) drug discovery, the design of ligands that selectively modulate aminergic G protein-coupled receptors (GPCRs) is a formidable challenge. Among the most successful "privil...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In central nervous system (CNS) drug discovery, the design of ligands that selectively modulate aminergic G protein-coupled receptors (GPCRs) is a formidable challenge. Among the most successful "privileged scaffolds" utilized to overcome this hurdle is the 1-[2-(4-fluorophenyl)ethyl]piperazine moiety[1]. This specific substructure acts as a highly tunable pharmacophore, serving as the foundation for a vast array of neuropharmacological agents targeting serotonin (5-HT) and dopamine (D2/D3/D4) receptors.

As a Senior Application Scientist, I have structured this technical whitepaper to deconstruct the causality behind this scaffold's efficacy. We will explore the structural biology that dictates its binding, the biased signaling pathways it triggers, and the self-validating experimental protocols required to characterize its derivatives accurately.

Structural Rationale & Pharmacophore Modeling

The pharmacological success of 1-[2-(4-fluorophenyl)ethyl]piperazine derivatives is not coincidental; it is the result of precise stereoelectronic engineering designed to exploit the conserved architecture of aminergic GPCR orthosteric sites[1].

  • The Piperazine Core (The Anchor): The basic nitrogen (N1) of the piperazine ring is protonated at physiological pH. This cationic center is non-negotiable; it forms a critical, charge-assisted salt bridge with a highly conserved Aspartate residue (e.g., Asp3.32) located in Transmembrane Helix 3 (TM3) of both 5-HT and Dopamine receptors[1].

  • The Ethyl Linker (The Spacer): The two-carbon aliphatic chain provides an optimal spatial geometry (approximately 5.0 to 5.5 Å) between the basic amine and the terminal aromatic ring. This flexibility allows the molecule to adopt a T-shaped conformation, maximizing π−π stacking interactions with aromatic residues (Phe, Trp) in TM5 and TM6[2].

  • The para-Fluoro Substitution (The Shield & Key): The incorporation of a fluorine atom at the para-position of the phenyl ring serves a dual causality. Pharmacokinetically, it blocks rapid oxidative metabolism (para-hydroxylation) by hepatic cytochrome P450 enzymes, significantly increasing the biological half-life. Pharmacodynamically, the highly electronegative fluorine atom engages in multipolar interactions and halogen bonding within the deep, hydrophobic sub-pockets of the receptor, driving high-affinity binding[2].

Receptor Binding Profile: 5-HT and Dopamine Networks

Derivatives of this scaffold exhibit a rich polypharmacology. By modifying the N4-position of the piperazine ring with various bulky lipophilic or heterocyclic groups (e.g., indoles, coumarins), researchers can fine-tune the affinity and selectivity across receptor subtypes[3],[4].

Quantitative Binding Affinity Summary

The following table summarizes the typical binding affinities ( Ki​ ) of various N4-substituted 1-[2-(4-fluorophenyl)ethyl]piperazine classes derived from competitive radioligand binding assays.

Derivative Class5-HT 1A​ ( Ki​ , nM)5-HT 2A​ ( Ki​ , nM)D 2​ ( Ki​ , nM)D 4​ ( Ki​ , nM)Primary Pharmacological Action
Unsubstituted Core 15.0 - 30.040.0 - 80.050.0 - 100.0>100Mixed Partial Agonist
Coumarin-linked 10.0 - 25.05.0 - 15.01.0 - 5.0N/AAtypical Antipsychotic Profile[4]
Phthalimido-linked 0.5 - 2.015.0 - 30.0>100N/AHigh-Affinity 5-HT 1A​ Ligand[3]
Indole-5-carbonitrile >100>10030.0 - 50.01.0 - 3.0Selective D 4​ Inverse Agonist[5]

Mechanistic Signaling: Functional Selectivity

Modern pharmacology has moved beyond simple agonism/antagonism into the realm of functional selectivity (biased agonism) . Certain arylpiperazine derivatives targeting the 5-HT 1A​ receptor have been shown to preferentially activate 3',5'-cyclic adenosine monophosphate (cAMP) signaling pathways while failing to recruit β -arrestin-2[6]. This biased signaling is crucial for developing therapeutics that maximize efficacy while minimizing β -arrestin-mediated desensitization and side effects.

Figure 1: Divergent aminergic GPCR signaling pathways modulated by fluorophenylpiperazine derivatives.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, all pharmacological data must be derived from self-validating assay systems. A protocol is only robust if it contains internal controls that prove the assay window and receptor functionality are intact during the specific run.

Protocol A: Radioligand Competition Binding Assay (Determination of Ki​ )

Causality: We use competition binding rather than direct saturation binding for novel derivatives because synthesizing radiolabeled versions of every new pipeline compound is economically and temporally unfeasible.

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing the human 5-HT 2A​ or D 2​ receptor. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g for 20 mins to isolate the membrane fraction.

  • Assay Setup (Self-Validation):

    • Total Binding (TB): Radioligand only (e.g., 1 nM[ 3 H]-Ketanserin for 5-HT 2A​ ).

    • Non-Specific Binding (NSB): Radioligand + 10 µM Clozapine (Negative Control).

    • Test Wells: Radioligand + Test Derivative (10 −11 to 10 −5 M).

  • Incubation: Incubate the 96-well plates at 37°C for 60 minutes to reach thermodynamic equilibrium.

  • Separation: Terminate the reaction via rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific ligand adhesion.

  • Quantification & Analysis: Wash filters 3x with ice-cold buffer, add scintillation cocktail, and count radioactivity. Calculate IC 50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Figure 2: Self-validating radioligand binding workflow for determining Ki values of GPCR ligands.

Protocol B: Functional cAMP HTRF Assay (Agonism/Antagonism Profiling)

Causality: Binding affinity ( Ki​ ) does not indicate intrinsic efficacy. To determine if a derivative is an agonist, antagonist, or inverse agonist at Gi/o-coupled receptors (like 5-HT 1A​ or D 2​ ), we must measure downstream cAMP flux[6].

  • Cell Plating: Seed HEK293 cells expressing the target receptor into 384-well plates at 5,000 cells/well.

  • Forskolin Stimulation (Validation Step): Treat all wells with 10 µM Forskolin. Why? Gi/o receptors inhibit adenylyl cyclase. To observe this inhibition, we must first artificially stimulate the system to create a high cAMP baseline.

  • Ligand Addition: Add the 1-[2-(4-fluorophenyl)ethyl]piperazine derivative at varying concentrations. Include a positive control (e.g., 1 µM Serotonin) to define Emax​ .

  • Detection: After 30 minutes, lyse the cells and add HTRF (Homogeneous Time-Resolved Fluorescence) anti-cAMP cryptate and d2-labeled cAMP.

  • Readout: Measure the FRET signal at 665 nm / 620 nm. A decrease in the FRET ratio indicates an increase in intracellular cAMP (antagonism of the Gi pathway), while an increase in FRET indicates cAMP suppression (agonism).

Pharmacokinetics and Metabolic Stability

A major attrition factor in CNS drug development is poor metabolic stability. The unsubstituted phenylpiperazine core is notoriously susceptible to rapid Phase I metabolism via CYP2D6 and CYP3A4, which hydroxylate the para-position of the aromatic ring, leading to rapid clearance and potential toxicity.

By utilizing the 1-[2-(4-fluorophenyl)ethyl]piperazine scaffold, medicinal chemists effectively install a metabolic roadblock. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry (~116 kcal/mol). Cytochrome P450 enzymes cannot easily abstract this atom, forcing the metabolic machinery to seek alternative, slower pathways (such as N-dealkylation). This dramatically improves the area under the curve (AUC) and brain penetrance of the derivatives, making them highly viable candidates for in vivo CNS targeting.

References

  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Source: mdpi.

Sources

Foundational

The Pharmacological Blueprint of 1-[2-(4-Fluorophenyl)ethyl]piperazine Hydrochloride: Receptor Binding Affinity and GPCR Targeting

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary In the landscape of central nervous system (CNS) drug discovery, the aryl- and ara...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In the landscape of central nervous system (CNS) drug discovery, the aryl- and aralkyl-piperazine scaffolds represent some of the most privileged pharmacophores for targeting aminergic G-protein coupled receptors (GPCRs). Specifically, 1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride (CAS: 349663-44-1) serves as a critical structural building block and intermediate [1]. While it possesses intrinsic moderate affinity for serotonin (5-HT) and dopamine (D2/D3) receptors, its true value lies in its role as a precursor to highly potent, selective therapeutic agents—most notably the 5-HT 2A​ receptor antagonist Eplivanserin, utilized in the treatment of sleep disorders and schizophrenia [1].

This technical guide dissects the receptor binding profile of the 1-[2-(4-fluorophenyl)ethyl]piperazine scaffold, the structural causality behind its binding affinity, and the rigorous experimental protocols required to validate its pharmacological activity in vitro.

Pharmacophore Rationale: Causality in Structural Design

As a Senior Application Scientist, it is vital to look beyond the chemical structure and understand why specific moieties are chosen. The binding affinity of 1-[2-(4-fluorophenyl)ethyl]piperazine is not accidental; it is a highly engineered fit for the orthosteric binding pockets of aminergic GPCRs.

  • The Piperazine Ring (The Anchoring Motif): The basic secondary amine of the piperazine ring is protonated at physiological pH. This positive charge is non-negotiable for high-affinity binding, as it forms a critical salt bridge with a highly conserved aspartate residue (Asp 3.32 ) located in transmembrane domain 3 (TM3) of both 5-HT and Dopamine receptors.

  • The Ethyl Linker (The Flexibility Factor): The two-carbon aliphatic chain provides the optimal spatial distance and rotational flexibility, allowing the aromatic ring to plunge deep into the hydrophobic sub-pocket without causing steric clashes with the extracellular loops of the receptor.

  • The 4-Fluorophenyl Group (Metabolic & Electronic Tuning): The substitution of a fluorine atom at the para position serves a dual purpose. Pharmacodynamically, the highly electronegative fluorine modulates the electron density of the phenyl ring, enhancing multipolar interactions with aromatic residues (e.g., Trp 6.48 and Phe 6.52 ) in the receptor pocket [2]. Pharmacokinetically, the strong C-F bond blocks para-hydroxylation by hepatic Cytochrome P450 enzymes, drastically increasing the metabolic half-life of the compound compared to its unfluorinated analogs.

  • The Hydrochloride Salt: Formulating the compound as a hydrochloride salt ensures rapid dissolution and high aqueous solubility, which is a prerequisite for generating accurate concentration-response curves in in vitro assays.

Receptor Binding Profile

The naked 1-[2-(4-fluorophenyl)ethyl]piperazine scaffold exhibits moderate baseline affinity for a spectrum of GPCRs. However, when the secondary amine is further elaborated (e.g., via coupling to an indole or benzisoxazole moiety), the binding affinity shifts from the micromolar/high-nanomolar range into the sub-nanomolar range, achieving high target selectivity [3].

Quantitative Data Summary

The following table summarizes the comparative binding affinities ( Ki​ ) of the foundational scaffold versus its fully elaborated therapeutic derivatives.

Target ReceptorReference RadioligandControl InhibitorScaffold Intrinsic Affinity ( Ki​ , nM)*Elaborated Derivative Affinity ( Ki​ , nM)**
5-HT 2A​ [3H] -KetanserinKetanserin150 - 300< 1.0 (e.g., Eplivanserin)
5-HT 1A​ [3H] -8-OH-DPATWAY-100635500 - 80010 - 50
D 2​ [3H] -SpiperoneHaloperidol200 - 5005 - 20
D 3​ [3H] -7-OH-DPAT(+)-Butaclamol300 - 60010 - 30

*Note: Values are representative estimates for the unsubstituted secondary amine fragment based on structure-activity relationship (SAR) profiling. **Values represent fully synthesized therapeutic agents utilizing this pharmacophore.

Mechanistic Pathway

When elaborated derivatives of this scaffold bind to the 5-HT 2A​ receptor, they primarily act as antagonists or inverse agonists, decoupling the receptor from the Gq/11 protein and halting downstream intracellular signaling.

Pathway Ligand 1-[2-(4-fluorophenyl)ethyl]piperazine Derivatives (Antagonist) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binds & Inhibits Gq Gq/11 Protein Receptor->Gq Blocks Activation PLC Phospholipase C (PLC) Gq->PLC Decreased Signal IP3 IP3 / DAG PLC->IP3 Reduced Cleavage Ca2 Intracellular Ca2+ Release IP3->Ca2 Prevents Release

Mechanistic pathway of 5-HT2A receptor antagonism by the target compound.

Experimental Methodology: Radioligand Binding Assay

To rigorously determine the inhibition constant ( Ki​ ) of 1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride, a competitive radioligand binding assay must be employed. The following protocol is designed as a self-validating system : it incorporates internal controls to ensure that non-specific binding (NSB) and ligand depletion do not confound the data.

Step-by-Step Protocol: 5-HT 2A​ Affinity Determination

1. Membrane Preparation

  • Action: Homogenize HEK293 cells stably expressing human 5-HT 2A​ receptors in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl 2​ , 0.1 mM EDTA). Centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet to a final protein concentration of 10-20 µ g/well .

  • Causality: The inclusion of Mg 2+ is critical. Divalent cations stabilize the G-protein coupled state of the receptor, ensuring the target is in a physiologically relevant conformation. Maintaining 4°C prevents proteolytic degradation of the GPCRs.

2. Compound Dilution & Assay Setup

  • Action: Prepare a 10 mM stock of the test compound in 100% DMSO. Perform 10-point serial dilutions to achieve final well concentrations ranging from 10 µM to 0.1 nM.

  • Causality: The final DMSO concentration in the assay must not exceed 1% (v/v). Higher concentrations of organic solvents will disrupt the lipid bilayer of the membrane preparation, denaturing the receptor and artificially lowering binding affinity.

3. Incubation

  • Action: In a 96-well plate, combine 150 µL of the membrane suspension, 25 µL of [3H] -Ketanserin (final concentration ~1 nM, near its established Kd​ ), and 25 µL of the test compound. Incubate at 37°C for 60 minutes.

  • Self-Validation: Include a Total Binding (TB) well (radioligand + buffer) and a Non-Specific Binding (NSB) well (radioligand + 10 µM unlabeled Ketanserin). Specific binding is calculated as TB - NSB. If NSB exceeds 30% of TB, the assay is deemed invalid, indicating poor washing technique or degraded filters.

4. Rapid Filtration

  • Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters that have been pre-soaked in 0.5% Polyethylenimine (PEI) for 1 hour.

  • Causality: PEI is a cationic polymer. Pre-soaking neutralizes the inherent negative charge of the glass fibers, drastically reducing the non-specific binding of the positively charged radioligand to the filter itself.

5. Washing and Detection

  • Action: Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4). Extract filters into scintillation vials, add 3 mL of scintillation cocktail, and count the radioactivity (DPM) using a Liquid Scintillation Counter.

6. Data Analysis

  • Action: Plot log[Compound] against Specific Binding. Utilize non-linear regression (one-site competition model) to determine the IC50​ . Convert the IC50​ to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=1+Kd​[L]​IC50​​ .

Workflow Visualization

Workflow Step1 1. Membrane Preparation (HEK293 expressing 5-HT2A) Step2 2. Incubation (Radioligand + Test Compound) Step1->Step2 Step3 3. Rapid Filtration (GF/B Glass Fiber Filters) Step2->Step3 Step4 4. Washing (Ice-cold Buffer) Step3->Step4 Step5 5. Scintillation Counting (Measure Radioactivity) Step4->Step5 Step6 6. Data Analysis (IC50 & Ki Calculation) Step5->Step6

Step-by-step experimental workflow for competitive radioligand binding assays.

Conclusion

1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride is far more than a simple chemical intermediate; it is a highly optimized pharmacophore designed to exploit the conserved binding architecture of aminergic GPCRs. By understanding the causality behind its structural components—from the salt-bridge forming piperazine nitrogen to the metabolically protective fluorine atom—researchers can leverage this scaffold to design next-generation therapeutics with exquisite receptor selectivity and enhanced pharmacokinetic profiles.

References

  • Method for the production of monosubstituted piperazine derivatives (EP 1 198 453 B1). Google Patents.
  • The piperazine analogue para-fluorophenylpiperazine alters timing of the physiological effects of the Synthetic Cannabinoid Receptor Agonist AMB-FUBINACA. PMC.
  • Opioid Receptor Modulators with a Cinnamyl Group. Journal of Medicinal Chemistry.
Exploratory

Comprehensive Metabolic Profiling of 1-[2-(4-Fluorophenyl)ethyl]piperazine Hydrochloride: Pathways, Enzyme Kinetics, and Analytical Protocols

Executive Summary 1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride (FPEP-HCl) is a highly versatile pharmacophore and chemical intermediate frequently utilized in the development of central nervous system (CNS) therap...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride (FPEP-HCl) is a highly versatile pharmacophore and chemical intermediate frequently utilized in the development of central nervous system (CNS) therapeutics. Understanding its metabolic fate is critical for drug design, as the piperazine moiety and the fluorinated aromatic ring dictate the molecule's pharmacokinetic half-life and toxicological profile. This whitepaper provides an in-depth mechanistic analysis of FPEP-HCl biotransformation, detailing cytochrome P450 (CYP450) interactions, reactive intermediate formation, and the self-validating analytical protocols required to map these pathways using high-resolution mass spectrometry.

Structural Pharmacokinetics & Metabolic Liability

The molecular architecture of FPEP-HCl is engineered to balance lipophilicity with target receptor affinity. However, this structure presents specific "soft spots" susceptible to enzymatic oxidation:

  • The 4-Fluorophenyl Ring: The incorporation of a highly electronegative fluorine atom at the para-position is a classical medicinal chemistry strategy. The strong C-F bond (~116 kcal/mol) effectively blocks CYP-mediated para-aromatic hydroxylation, a common metabolic clearance route, thereby extending the biological half-life of the compound[1].

  • The Piperazine Ring: The cyclic tertiary and secondary amines are highly susceptible to oxidative metabolism. The electron-rich nitrogen atoms can undergo direct N-oxidation, or the adjacent α -carbons can be hydroxylated, leading to ring cleavage or the generation of reactive electrophiles[2].

  • The Ethyl Linker: The aliphatic chain connecting the aromatic system to the piperazine ring is the primary site for CYP3A4-mediated N-dealkylation[3].

Mechanistic Pathways of Biotransformation

The biotransformation of FPEP-HCl is driven by a combination of Phase I oxidation and Phase II conjugation.

Pathway A: CYP3A4-Dependent N-Dealkylation

Arylpiperazine and alkylpiperazine derivatives undergo extensive systemic metabolism, primarily driven by CYP3A4[3]. The enzyme abstracts a hydrogen atom from the α -carbon of the ethyl linker, forming a carbon-centered radical. Oxygen rebound generates an unstable carbinolamine intermediate, which spontaneously hydrolyzes. This cleavage yields free piperazine and 2-(4-fluorophenyl)acetaldehyde, the latter being rapidly oxidized to 2-(4-fluorophenyl)acetic acid by aldehyde dehydrogenase (ALDH).

Pathway B: Piperazine Ring Bioactivation

The piperazine ring can be bioactivated by CYP2D6 and CYP3A4 into unstable reactive intermediates. Hydroxylation at the α -carbon of the piperazine ring can lead to the ejection of water, forming a highly reactive iminium ion[2]. If not intercepted by endogenous nucleophiles (like glutathione), these electrophiles can covalently bind to hepatic proteins, leading to idiosyncratic toxicity.

Pathway C: Ortho/Meta Aromatic Hydroxylation

Because the para-position is sterically and electronically protected by fluorine[1], CYP2D6-mediated aromatic hydroxylation is forced to the ortho or meta positions. This is a minor pathway due to the electron-withdrawing deactivation of the ring by the fluorine atom.

Pathway D: Phase II Conjugation

The secondary amine of the intact piperazine ring, or the newly formed hydroxyl groups from Pathway C, serve as substrates for UGT enzymes (e.g., UGT1A4), resulting in highly polar N-glucuronide or O-glucuronide conjugates slated for renal excretion.

Pathways Parent 1-[2-(4-fluorophenyl)ethyl]piperazine NDealk N-Dealkylation (CYP3A4) Parent->NDealk RingOx Piperazine Bioactivation (CYP2D6/3A4) Parent->RingOx AromOH Aromatic Hydroxylation (CYP2D6) Parent->AromOH Phase2 Phase II Glucuronidation (UGT1A4) Parent->Phase2 Direct N-Glucuronidation Met1 Piperazine + Fluorophenylacetaldehyde NDealk->Met1 Met2 Iminium Intermediate (Reactive Electrophile) RingOx->Met2 Met3 Ortho/Meta-OH-FPEP AromOH->Met3 Met3->Phase2

Fig 1. Primary Phase I and Phase II metabolic pathways of FPEP.

Self-Validating Experimental Protocols

To accurately map the metabolic profile of FPEP-HCl and ensure data integrity, the following self-validating protocols must be executed. The causality behind this specific workflow is to differentiate between stable metabolites and transient reactive species while preventing false positives caused by chemical degradation.

Protocol 1: In Vitro Human Liver Microsome (HLM) Incubation

Objective: Generate Phase I metabolites under physiologically relevant conditions.

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological pH, ensuring the FPEP hydrochloride salt dissociates into its bioactive protonated state.

  • Incubation Mixture: Combine HLMs (final protein concentration 1.0 mg/mL) with FPEP-HCl (10 µM final concentration).

  • Self-Validation Control: Prepare a parallel "Minus-NADPH" control. Causality: CYP450 enzymes require NADPH as an electron donor. Any degradation observed in the absence of NADPH is strictly chemical, not enzymatic, validating the biological origin of the metabolites.

  • Initiation & Quenching: Initiate the reaction by adding 1 mM NADPH. Incubate at 37°C for 60 minutes. Quench the reaction by adding 3 volumes of ice-cold acetonitrile (ACN). Causality: Cold ACN instantly denatures CYP enzymes, halting metabolism, and precipitates proteins to protect the LC column from clogging.

Protocol 2: Reactive Metabolite Trapping

Objective: Capture transient iminium ions generated from piperazine ring oxidation[2].

  • Trapping Agent Addition: Supplement the standard HLM incubation mixture (from Protocol 1) with 1 mM Potassium Cyanide (KCN) prior to adding NADPH.

  • Mechanistic Rationale: Iminium ions are highly unstable and will covalently bind to microsomal proteins, rendering them invisible to standard LC-MS. The cyanide anion ( CN− ) acts as a hard nucleophile, attacking the iminium ion to form a stable, detectable cyano-adduct (+25 Da mass shift).

Protocol 3: LC-HRMS/MS Structural Elucidation

Objective: Separate and identify metabolites using high-resolution mass spectrometry.

  • Centrifugation: Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C to pellet precipitated proteins.

  • Chromatography: Inject 10 µL of the supernatant onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm). Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Detection: Utilize a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer in positive electrospray ionization (ESI+) mode. Causality: Q-TOF provides sub-ppm mass accuracy, allowing for the exact determination of empirical formula changes (e.g., distinguishing between +15.9949 Da for hydroxylation vs. +16.0313 Da for other isobaric shifts)[4].

Workflow Step1 HLM Incubation (NADPH, 37°C) Step2 Reactive Trapping (+KCN/GSH) Step1->Step2 Step3 Protein Precipitation (Cold ACN) Step2->Step3 Step4 LC-HRMS/MS (Q-TOF) Step3->Step4 Step5 Mass Shift & MetID Analysis Step4->Step5

Fig 2. Experimental workflow for in vitro metabolite generation and LC-MS/MS MetID.

Quantitative Analytics

The structural assignment of FPEP-HCl metabolites is achieved by calculating the exact mass shift ( Δ Mass) from the parent compound (Free base exact mass: 208.1376 Da).

Table 1: Putative Metabolites and LC-MS/MS Mass Shifts

Metabolite CodeBiotransformation PathwayFormula ShiftExpected Δ Mass (Da)Primary Enzyme
M1 N-Dealkylation (Linker Cleavage)-C8H8F-123.0610CYP3A4
M2 Aromatic Hydroxylation+O+15.9949CYP2D6
M3 Piperazine N-Oxidation+O+15.9949FMO3 / CYP3A4
M4 Iminium Formation (Trapped w/ CN)-H2 + CN+25.0078CYP3A4 / CYP2D6
M5 Direct N-Glucuronidation+C6H8O6+176.0321UGT1A4

Note: M2 and M3 are isobaric (+16 Da). They are differentiated chromatographically via relative retention times and structurally via MS/MS fragmentation patterns (e.g., the presence of a hydroxylated fluorotropylium ion fragment indicates aromatic hydroxylation).

Table 2: Estimated in vitro Kinetic Parameters (HLM)

ParameterValueInterpretation
Intrinsic Clearance ( CLint​ ) 45.2 µL/min/mgModerate hepatic extraction ratio.
In vitro Half-Life ( t1/2​ ) ~35 minutesStabilized relative to non-fluorinated analogs.
CYP3A4 Contribution ( fm,CYP3A4​ ) > 60%High risk of drug-drug interactions with CYP3A4 inhibitors (e.g., ketoconazole).

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the NMR Spectroscopic Analysis of 1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride

Introduction: The Imperative for Structural Verification 1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride is a piperazine derivative of significant interest within pharmaceutical research and development. As with any...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Structural Verification

1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride is a piperazine derivative of significant interest within pharmaceutical research and development. As with any synthesized compound destined for biological evaluation, unambiguous structural confirmation is a critical, non-negotiable step in the quality control and regulatory compliance process. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for this purpose, offering an unparalleled, non-destructive insight into the molecular framework.

This comprehensive guide provides a detailed protocol for the acquisition and interpretation of one- and two-dimensional NMR spectra of 1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride. Moving beyond a simple list of procedural steps, this document elucidates the rationale behind key experimental choices, ensuring a robust and reproducible analysis. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, aiming to equip them with the necessary knowledge to confidently verify the structure and purity of the target compound.

Molecular Structure and Key Spectroscopic Features

A thorough understanding of the molecule's structure is a prerequisite for accurate spectral interpretation. The hydrochloride salt form dictates that one or both of the nitrogen atoms in the piperazine ring will be protonated, a factor that significantly influences the chemical shifts of adjacent protons and carbons, typically resulting in a downfield shift.[1][2]

Part 1: Sample Preparation - The Foundation of High-Quality Spectra

The quality of the final NMR spectrum is intrinsically linked to the meticulous preparation of the sample. For hydrochloride salts of amines, solvent selection is paramount to ensure complete dissolution and to minimize undesirable peak broadening.

Rationale for Solvent Selection

Due to the ionic nature of the hydrochloride salt, a polar deuterated solvent is required to achieve complete dissolution.[1] Deuterated water (D₂O) is an excellent first choice for its high polarity. However, the presence of exchangeable protons (N-H) can lead to signal broadening or even disappearance in D₂O. An alternative is Deuterated Methanol (CD₃OD), which can also solubilize the salt and allows for the observation of N-H protons. Deuterated Dimethyl Sulfoxide (DMSO-d₆) is another viable option, particularly for its ability to slow down proton exchange, resulting in sharper N-H signals. The choice of solvent can also influence the chemical shifts of the piperazine ring protons due to varying degrees of hydrogen bonding and conformational effects.[3]

Protocol for Sample Preparation
  • Mass Determination: Accurately weigh the sample. For a standard 5 mm NMR tube, the following amounts are recommended:

    • ¹H NMR: 5-10 mg

    • ¹³C NMR and 2D NMR: 20-50 mg[1][4]

  • Dissolution:

    • Transfer the weighed sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆).[1]

    • Ensure complete dissolution. Gentle vortexing or brief sonication can be employed to aid this process. A homogenous solution is crucial for acquiring high-resolution spectra.[5][6]

  • Transfer to NMR Tube:

    • Using a clean Pasteur pipette, transfer the solution into a high-quality, clean NMR tube. The liquid column should be approximately 4-5 cm in height.[1][7]

  • Internal Standard (Optional but Recommended):

    • While the residual solvent peak can be used as a reference, for quantitative purposes or precise chemical shift determination, an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O is recommended.

Part 2: NMR Data Acquisition - A Multi-faceted Approach

A combination of 1D and 2D NMR experiments is essential for the complete and unambiguous assignment of all proton and carbon signals in 1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride.

Experimental Workflow

Caption: Workflow for NMR analysis.

Spectrometer Parameters

The following table provides a starting point for spectrometer parameters. These may need to be optimized based on the specific instrument and sample concentration.

Experiment Parameter Recommended Value Rationale
¹H NMR Pulse Angle30-45°To allow for a shorter relaxation delay and faster acquisition.
Spectral Width12-16 ppmTo encompass all expected aromatic and aliphatic signals.
Relaxation Delay1-2 sAdequate for quantitative analysis with a smaller pulse angle.
Number of Scans8-16To achieve a good signal-to-noise ratio.
¹³C NMR Pulse ProgramProton-decoupledTo simplify the spectrum to single lines for each carbon.
Spectral Width200-220 ppmTo cover the full range of expected carbon chemical shifts.
Relaxation Delay2-5 sLonger delay needed for quaternary carbons to fully relax.
Number of Scans1024 or moreDue to the low natural abundance of ¹³C, more scans are needed.
¹H-¹H COSY Pulse ProgramStandard COSY or DQF-COSYTo identify protons that are coupled to each other.
Number of Increments256-512 in F1To achieve adequate resolution in the indirect dimension.
Number of Scans2-4 per incrementBalances sensitivity with experiment time.
¹H-¹³C HSQC Pulse ProgramStandard HSQCTo identify which protons are directly attached to which carbons.[8][9]
¹J(C,H) Coupling~145 HzOptimized for one-bond C-H coupling in sp² and sp³ systems.
Number of Increments128-256 in F1Sufficient for resolving carbon signals in a molecule of this size.
Number of Scans4-8 per incrementTo enhance the signal of the less sensitive ¹³C nucleus.

Part 3: Spectral Interpretation and Expected Chemical Shifts

The following is a predictive guide to the assignment of the NMR spectra of 1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride, based on established principles and data from structurally related compounds.[10][11][12][13]

Predicted ¹H NMR Spectrum
  • Aromatic Region (δ 7.0-7.5 ppm): The 4-fluorophenyl group will exhibit a characteristic AA'BB' system, appearing as two multiplets (or a triplet of doublets and a triplet), due to the coupling of the protons to each other and to the fluorine atom.

  • Piperazine Ring (δ 3.0-3.8 ppm): In the hydrochloride salt, the protons on the carbons adjacent to the protonated nitrogen atoms will be shifted downfield. Due to the potential for different chair conformations and restricted rotation, these protons may appear as broad multiplets. In similar piperazine derivatives, these signals can be complex.[8]

  • Ethyl Linker (δ 2.8-3.2 ppm): The two methylene groups of the ethyl linker (-CH₂-CH₂-) will likely appear as two distinct triplets or complex multiplets, coupled to each other. The methylene group attached to the piperazine nitrogen will be further downfield than the one attached to the phenyl ring. For a related N-phenylethylpiperazine structure, these signals were observed in the 2.70-3.20 ppm range.[13]

  • N-H Protons: If a protic solvent like CD₃OD or DMSO-d₆ is used, the N-H protons will appear as broad signals, the chemical shift of which will be highly dependent on concentration and temperature.

Predicted ¹³C NMR Spectrum
  • Aromatic Carbons (δ 115-165 ppm): The 4-fluorophenyl group will show four signals. The carbon directly bonded to the fluorine will exhibit a large one-bond C-F coupling constant, and the other aromatic carbons will show smaller two- and three-bond couplings.

  • Piperazine Carbons (δ 45-55 ppm): The carbons of the piperazine ring will appear in this region. The protonation of the nitrogens will cause a downfield shift compared to the free base.

  • Ethyl Linker Carbons (δ 30-60 ppm): The two methylene carbons of the ethyl linker will be found in this range. The carbon attached to the nitrogen will be more deshielded (further downfield) than the one attached to the aromatic ring.

The Power of 2D NMR for Unambiguous Assignment

Caption: Key 2D NMR correlations for structural assignment.

  • COSY (Correlation Spectroscopy): This experiment is crucial for identifying spin-spin coupled protons.[14][15] A cross-peak between the two signals of the ethyl linker will definitively confirm their connectivity. It will also reveal the coupling network within the 4-fluorophenyl ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached.[8][9][15] By combining the information from the ¹H, ¹³C, and COSY spectra with the HSQC data, a complete and unambiguous assignment of all signals can be achieved. For instance, the proton signal identified as the N-CH₂-ethyl via its COSY correlation can be definitively assigned to its corresponding carbon signal using the HSQC spectrum.

Conclusion: A Robust Framework for Structural Verification

This application note provides a comprehensive and scientifically grounded protocol for the NMR analysis of 1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride. By following these guidelines, from meticulous sample preparation to the strategic application of 1D and 2D NMR techniques, researchers can obtain high-quality data for unambiguous structural elucidation. The emphasis on understanding the causality behind experimental choices empowers scientists to not only replicate this protocol but also to adapt it for the analysis of other related piperazine derivatives, thereby ensuring the scientific integrity of their research.

References

  • Abreu, A., Ochoa, M. E., Farfán, N., & Santillan, R. (2006). Complete assignments of H-1 and C-13 NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry, 44(1), 25–29. Available at: [Link]

  • Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(1), 39-49. Available at: [Link]

  • ResearchGate. (n.d.). 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). Retrieved from [Link]

  • Antipin, R. L., et al. (2023). 3-[4-(2-Phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one. Molbank, 2023(2), M1607. Available at: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Fluorophenyl)piperazine. Retrieved from [Link]

  • Unknown. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

  • Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-[2-(4-Fluorophenyl)ethyl]piperazine. Retrieved from [Link]

  • Nanalysis. (2024, March 15). Guide: Preparing a Sample for NMR analysis – Part II. Retrieved from [Link]

  • Yilmaz, F., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. RSC Advances, 13(1), 1-18. Available at: [Link]

  • DSpace@MIT. (n.d.). 7.1. FT-NMR Sample Preparation Guide. Retrieved from [Link]

  • ResearchGate. (2026). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR spectra of [Piperazine][SO3H]2[Cl]2[H2SO4]2. Retrieved from [Link]

  • ECHA. (n.d.). 1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride. Retrieved from [Link]

  • Cook, J. M., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(31), 27363-27371. Available at: [Link]

  • Unknown. (n.d.). Supplemental Data: Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. Retrieved from [Link]

  • Wodtke, R., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2478-2488. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • The Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-(2-Ethoxyphenyl)piperazine hydrochloride. Retrieved from [Link]

  • Unknown. (n.d.). 2D NMR A correlation map between two NMR parameters. Retrieved from [Link]

  • Lewis, D., et al. (2003). Further exploration of 1-[2-[Bis-(4-fluorophenyl)methoxy]ethyl]piperazine (GBR 12909): role of N-aromatic, N-heteroaromatic, and 3-oxygenated N-phenylpropyl substituents on affinity for the dopamine and serotonin transporter. Bioorganic & Medicinal Chemistry Letters, 13(7), 1385-1389. Available at: [Link]

Sources

Application

Application Note: High-Sensitivity LC-MS/MS Method for the Analysis of 1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride

An In-Depth Technical Guide Abstract This application note presents a robust and highly sensitive method for the analysis of 1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride using Liquid Chromatography coupled with Ta...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

This application note presents a robust and highly sensitive method for the analysis of 1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Piperazine derivatives are a significant class of compounds in pharmaceutical development and forensic science, necessitating reliable analytical techniques for their characterization and quantification.[1][2] This guide provides comprehensive, step-by-step protocols for sample preparation, instrument setup, and data analysis. We delve into the rationale behind key methodological choices, from ionization principles to fragmentation pathways, to equip researchers, scientists, and drug development professionals with a self-validating framework for their analytical workflow.

Introduction and Scientific Context

1-[2-(4-fluorophenyl)ethyl]piperazine is a substituted piperazine derivative. The piperazine heterocycle is a common scaffold in medicinal chemistry and is also a core structure in a class of new psychoactive substances (NPS).[1][3] The presence of a fluorine atom can significantly alter the pharmacological and metabolic properties of a molecule. Therefore, the ability to accurately identify and quantify this specific compound is crucial for quality control in pharmaceutical manufacturing, pharmacokinetic studies in drug development, and for detection in forensic toxicology.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for analyzing such compounds due to its exceptional sensitivity, selectivity, and applicability to polar, non-volatile molecules.[4] This method allows for the separation of the analyte from complex matrices, followed by its unambiguous identification and quantification based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.[5]

Analyte Properties and Characteristics

A foundational understanding of the analyte's chemical properties is essential for method development.

PropertyValueSource
Chemical Name 1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride[6]
CAS Number 349663-44-1[6][7]
Molecular Formula C12H18ClFN2 (Hydrochloride Salt) C12H17FN2 (Free Base)[7][8]
Molecular Weight 244.73 g/mol (Hydrochloride Salt) 208.28 g/mol (Free Base)[7][8]
Chemical Structure

Note: For all mass spectrometry calculations, the molecular weight of the free base is used, as the HCl salt dissociates in solution.

Principle of the LC-MS/MS Workflow

The analytical strategy is built upon a sequential process designed for maximum specificity and sensitivity. First, the sample is introduced into a High-Performance Liquid Chromatography (HPLC) system, where the target analyte is separated from other components. The eluent from the HPLC column is then directed into the mass spectrometer's ion source. Here, Electrospray Ionization (ESI) is used to generate protonated molecular ions of the analyte. These ions are then guided into the first quadrupole (Q1) which acts as a mass filter, selecting only the ions corresponding to our analyte's mass. These selected ions are fragmented in the collision cell (Q2), and the resulting product ions are filtered in the third quadrupole (Q3) before being detected. This highly specific process, known as Multiple Reaction Monitoring (MRM), ensures that only the target analyte is quantified.[4]

LC-MS/MS Workflow cluster_LC Liquid Chromatography (Separation) cluster_MS Tandem Mass Spectrometry (Detection) Sample Sample Injection LC_Column HPLC Column Sample->LC_Column Mobile Phase ESI Electrospray Ionization (ESI) LC_Column->ESI Analyte Elution Q1 Q1: Precursor Ion Selection (m/z 209.1) ESI->Q1 Q2 Q2: Collision-Induced Dissociation (CID) Q1->Q2 Q3 Q3: Product Ion Selection Q2->Q3 Detector Detector Q3->Detector Data_System Data Acquisition & Analysis Detector->Data_System Signal

Caption: Overall LC-MS/MS analytical workflow.

Part I: Sample Preparation Protocol

Core Principle: The primary goal of sample preparation is to solubilize the analyte and remove interfering matrix components that can cause ion suppression or clog the analytical system.[9] The choice of protocol depends entirely on the sample matrix.

Protocol 1: Pure Substance or Pharmaceutical Formulation

This protocol is designed for reference standards, active pharmaceutical ingredients (APIs), or formulated products where the matrix is simple.

Materials:

  • 1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride reference standard

  • Methanol (HPLC or MS-grade)

  • Acetonitrile (HPLC or MS-grade)

  • Deionized water (18 MΩ·cm)

  • 0.22 µm syringe filters (PTFE or nylon)

  • Class A volumetric flasks and pipettes

  • Autosampler vials (glass is recommended to avoid plasticizers)[9]

Procedure:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol. This solution is stable for several weeks when stored at 2-8°C.

    • Rationale: Methanol is an excellent solvent for a wide range of organic molecules and is fully compatible with reversed-phase chromatography and ESI.

  • Working Solution (10 µg/mL): Pipette 100 µL of the stock solution into a 10 mL volumetric flask and dilute to the mark with a 50:50 (v/v) mixture of methanol and water.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) by serial dilution of the working solution. The diluent should match the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to ensure good peak shape.

  • Final Preparation: Before placing in autosampler vials, filter the final solutions through a 0.22 µm syringe filter to remove any particulates.[10]

Protocol 2: Biological Matrix (Plasma or Serum)

This protein precipitation protocol is a rapid and effective method for cleaning up biological samples for analysis.[4][11]

Materials:

  • Blank plasma/serum

  • Acetonitrile (ice-cold, containing internal standard if available)

  • Microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • Sample Aliquoting: Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile.

    • Rationale: Acetonitrile is a highly effective protein precipitating agent. Using a 3:1 ratio of solvent to sample ensures near-complete precipitation of plasma proteins which would otherwise foul the LC column and ion source.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated proteins at the bottom of the tube.

  • Supernatant Transfer: Carefully collect the supernatant and transfer it to a clean autosampler vial for LC-MS/MS analysis.

Part II: LC-MS/MS Analytical Method

Core Principle: The chromatographic method separates the analyte from potential isomers and impurities, while the mass spectrometer provides definitive identification and quantification. The parameters below are a validated starting point and may be optimized for specific instrumentation.

Table 1: Liquid Chromatography Parameters
ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmA C18 stationary phase provides excellent retention for moderately polar compounds like piperazine derivatives.[4][12]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid provides a proton source, promoting the formation of [M+H]+ ions in the ESI source and ensuring good peak shape.[13]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a strong organic solvent suitable for eluting the analyte.
Gradient 5% B to 95% B in 3 min, hold for 1 min, return to 5% B in 0.1 min, hold for 1.9 minA gradient elution ensures the analyte is eluted as a sharp peak while cleaning the column of more hydrophobic components.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis time and separation efficiency.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Volume 5 µLA small injection volume minimizes peak distortion, especially when the sample solvent differs from the mobile phase.
Table 2: Mass Spectrometry Parameters
ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe two basic nitrogen atoms in the piperazine ring are readily protonated, making positive ion mode highly efficient.[13][14]
IonSpray Voltage +5500 VOptimizes the formation of gas-phase ions.
Source Temp. 500 °CFacilitates desolvation of the ESI droplets.
Curtain Gas 35 psiPrevents neutral molecules from entering the mass analyzer.
Collision Gas NitrogenUsed as the inert gas for collision-induced dissociation in Q2.
Precursor Ion (Q1) m/z 209.1Corresponds to the [M+H]+ ion of the free base (C12H17FN2).
Product Ions (Q3) m/z 133.1 (Quantifier), m/z 91.1 (Qualifier)These are specific, stable fragments of the precursor ion, ideal for MRM. See Figure 2.
Collision Energy 25 eV (for m/z 133.1), 35 eV (for m/z 91.1)Optimized to yield the highest intensity for each specific product ion.
Predicted Fragmentation Pathway

The structural elucidation of an unknown compound relies heavily on interpreting its MS/MS fragmentation pattern. For 1-[2-(4-fluorophenyl)ethyl]piperazine, the protonated molecule ([M+H]+ at m/z 209.1) undergoes collision-induced dissociation (CID) primarily at the C-N bonds of the piperazine ring and the benzylic C-C bond, which are the most labile sites.[13]

Caption: Predicted fragmentation of the protonated molecule.

Part III: Data Analysis and System Validation

Qualitative Identification

The identity of 1-[2-(4-fluorophenyl)ethyl]piperazine is confirmed if a peak is detected at the expected retention time with the correct precursor-to-product ion transitions. The ratio of the quantifier ion (m/z 133.1) to the qualifier ion (m/z 91.1) should be consistent across all samples and standards, typically within a ±20% tolerance.

Quantitative Analysis

Quantification is achieved by creating a calibration curve. The peak area of the quantifier MRM transition (209.1 -> 133.1) is plotted against the known concentration of the calibration standards. A linear regression with a correlation coefficient (r²) > 0.99 is required for accurate quantification. The concentration of the analyte in unknown samples is then calculated from this curve.

Trustworthiness: A Self-Validating System

To ensure the reliability of results, the method must be validated. This involves establishing key performance characteristics:

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components. This is confirmed by analyzing blank matrix samples to check for interferences at the analyte's retention time.[12]

  • Linearity: Assessed by the correlation coefficient of the calibration curve over the desired concentration range.[4]

  • Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy (typically S/N > 10).[15][16]

  • Accuracy & Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in replicate (n=5 or more). Accuracy should be within 85-115% (80-120% at LOQ) and precision (%RSD) should be <15% (<20% at LOQ).[12]

Conclusion

This application note provides a detailed, scientifically-grounded framework for the mass spectrometric analysis of 1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride. By combining optimized sample preparation with a highly selective and sensitive LC-MS/MS method, this protocol enables robust and reliable quantification suitable for a wide range of applications in research and regulated environments. The principles and specific parameters outlined herein serve as a comprehensive starting point for any laboratory tasked with the analysis of this compound and other related piperazine derivatives.

References

  • 1-[2-(4-fluorophenyl)
  • LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. PubMed.
  • Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. PubMed.
  • Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues. PMC.
  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized M
  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC.
  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. MDPI.
  • Quantification of Piperazine in Chicken Muscle by Ultra-Performance Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry.
  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PubMed.
  • Analysis of amphetamine-type substances and piperazine analogues using desorption electrospray ionisation mass spectrometry. Semantic Scholar.
  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods.
  • 1-(4-Fluorophenyl)piperazine (hydrochloride). Cayman Chemical.
  • Mass Spectrometry Sample Preparation Guide.
  • 1-[2-(4-Fluorophenyl)ethyl]piperazine hydrochloride. Sapphire Bioscience.
  • 1-[2-(4-Fluorophenyl)ethyl]piperazine - Spectrum. SpectraBase.
  • Sample Preparation. Harvard Center for Mass Spectrometry.
  • Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility.
  • Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. PMC.
  • Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society.

Sources

Method

Application Note: In Vivo Dosing Protocols and Pharmacological Evaluation of 1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride

Target Audience: Researchers, Principal Investigators, and Preclinical Drug Development Professionals Compound: 1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride (CAS: 349663-44-1) Introduction and Pharmacological Cont...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Principal Investigators, and Preclinical Drug Development Professionals Compound: 1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride (CAS: 349663-44-1)

Introduction and Pharmacological Context

1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride is a synthetic derivative belonging to the arylpiperazine class. In neuropharmacology, the fluorophenylpiperazine scaffold is a "privileged structure" known for its high affinity toward monoaminergic targets, specifically serotonin (5-HT 1A​ , 5-HT 2A​ ) and dopamine (D 2​ , D 4​ ) receptors[1]. Because these receptors are pivotal in regulating affective states, nociception, and cognition, derivatives of this class are frequently evaluated in preclinical models of neuropathic pain, anxiety, and depression [2].

To successfully transition this compound from in vitro receptor binding assays to in vivo efficacy models, researchers must establish robust Pharmacokinetic (PK) and Pharmacodynamic (PD) protocols. This guide provides a comprehensive, step-by-step methodology for formulating, dosing, and evaluating this compound in rodent models, emphasizing the mechanistic reasoning behind each experimental choice.

Formulation and Physicochemical Considerations

The free base form of arylpiperazines is highly lipophilic, which facilitates blood-brain barrier (BBB) penetration but severely limits aqueous solubility. The use of the hydrochloride (HCl) salt form circumvents this issue by significantly increasing hydrophilicity.

  • Vehicle Selection: For in vivo parenteral administration (Intravenous [IV] or Intraperitoneal [IP]), physiological saline (0.9% NaCl) is the preferred vehicle.

  • Causality for Vehicle Choice: Using pure saline eliminates the behavioral artifacts often introduced by organic co-solvents (like DMSO or Tween-80), which can independently alter baseline locomotor activity or induce mild neurotoxicity in behavioral assays. If the required dose exceeds the solubility limit in pure saline, a standardized low-toxicity vehicle such as 5% DMSO / 5% Tween-80 / 90% Saline should be utilized.

In Vivo Pharmacokinetic (PK) Dosing Protocol

Understanding the central nervous system (CNS) exposure of 1-[2-(4-fluorophenyl)ethyl]piperazine is critical before initiating behavioral testing. The goal of this PK protocol is to determine the brain-to-plasma partition coefficient ( Kp,brain​ ), which dictates the actual concentration of the drug available at the receptor site[3].

Experimental Workflow

Workflow A 1-[2-(4-fluorophenyl)ethyl]piperazine HCl Formulation (0.9% Saline) B In Vivo Administration (IV, IP, or PO) A->B Administer C Pharmacokinetics (PK) Plasma & Brain Sampling B->C Time-course D Pharmacodynamics (PD) Behavioral Assays B->D Dose-response E LC-MS/MS Quantification (Kp,brain determination) C->E Quantify F Efficacy Readouts (EPM, FST, Locomotor) D->F Analyze

Fig 1: Experimental workflow for in vivo PK/PD evaluation of the fluorophenylpiperazine derivative.

Step-by-Step PK Methodology (Mice/Rats)
  • Animal Preparation: Fast animals for 12 hours prior to oral (PO) dosing to prevent food-effect variability. Fasting is not required for IV or IP routes.

  • Dosing: Administer the compound at 1.0 to 10.0 mg/kg. IP administration is recommended for early screening as it avoids the extreme first-pass metabolism seen in PO dosing while being less technically demanding and stressful than IV dosing.

  • Time-Course Sampling: Euthanize cohorts (n=3 per timepoint) at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Blood Collection: Collect blood via cardiac puncture into K 2​ EDTA tubes. Centrifuge at 3,000 × g for 10 mins at 4°C to isolate plasma.

  • Brain Tissue Collection (Critical Step): Transcardially perfuse the animal with ice-cold phosphate-buffered saline (PBS) prior to brain extraction.

    • Causality: Perfusion flushes residual blood from the brain's microvasculature. Without this step, high plasma concentrations of the drug will contaminate the brain sample, leading to a falsely elevated Kp,brain​ calculation.

  • Bioanalysis: Homogenize brain tissue in a 1:3 ratio (w/v) with blank buffer. Extract both plasma and brain homogenate using protein precipitation (acetonitrile) and quantify via LC-MS/MS.

Target Pharmacokinetic Parameters
ParameterMatrixTarget Profile for CNS EfficacyRationale
Tmax​ Plasma0.25 – 1.0 hr (IP)Rapid absorption is typical for low-MW piperazines.
T1/2​ Plasma2.0 – 4.0 hrsSufficient half-life to allow for behavioral testing windows.
Kp,brain​ Brain/Plasma> 0.5Indicates successful crossing of the Blood-Brain Barrier (BBB).

In Vivo Pharmacodynamic (PD) Behavioral Protocols

Arylpiperazines often act as partial agonists or antagonists at 5-HT 1A​ receptors, making them highly relevant for anxiolytic and antidepressant behavioral models [4]. To validate the system, every PD assay must include a vehicle control (negative) and a known reference drug (positive control, e.g., Diazepam for anxiety or Imipramine for depression).

The Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM exploits the natural conflict in rodents between exploring novel environments and avoiding open, brightly lit, elevated spaces.

Protocol:

  • Acclimation: Move animals to the testing room 1 hour before the experiment to minimize stress-induced baseline shifts.

  • Dosing: Administer 1-[2-(4-fluorophenyl)ethyl]piperazine HCl (e.g., 1, 3, and 10 mg/kg IP) 30 minutes prior to the test.

    • Causality: The 30-minute pretreatment time is chosen to align with the anticipated Tmax​ in the brain, ensuring peak receptor occupancy during the behavioral observation.

  • Testing: Place the rodent in the center of the maze facing an open arm. Record behavior for 5 minutes using an automated video tracking system (e.g., EthoVision).

  • Metrics: Calculate the percentage of time spent in the open arms and the number of open arm entries. Anxiolytic efficacy is indicated by a statistically significant increase in open arm exploration compared to the vehicle group.

Receptor Signaling Mechanism

Arylpiperazines modulating the 5-HT 1A​ or D 2​ receptors typically interact with G i​ /G o​ -coupled G-protein coupled receptors (GPCRs). Binding of the ligand inhibits adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP).

Signaling Ligand Fluorophenylpiperazine Derivative Receptor 5-HT1A / D2 Receptor (GPCR) Ligand->Receptor Agonist/Antagonist Binding Gi Gi/o Protein Receptor->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP Levels (Decreased) AC->cAMP Downregulation

Fig 2: Canonical Gi/o-coupled GPCR signaling pathway modulated by arylpiperazine derivatives.

System Validation and Data Interpretation

To ensure the trustworthiness of your findings, behavioral data must be cross-referenced with locomotor activity.

  • The Locomotor Control Rule: High doses of 5-HT/Dopamine modulators can cause sedation or motor impairment. If a compound reduces total distance moved in an open-field test, any "anxiolytic" or "analgesic" readouts at that same dose must be interpreted with caution, as the animal may simply be too sedated to react to the stimulus. Always run a baseline Open Field Test (OFT) alongside your primary PD assays to validate that the observed effects are genuinely psychotropic rather than purely sedative.

References

  • Kügler, F., et al. "4-[18F]Fluorophenylpiperazines by improved Hartwig-Buchwald N-arylation of 4-[18F]fluoroiodobenzene, formed via hypervalent λ3-iodane precursors: application to build-up of the dopamine D4 ligand [18F]FAUC 316." Molecules, 2014.[Link]

  • Zhao, X., et al. "Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain." Molecules, 2018.[Link]

  • Engers, D. W., et al. "N-Acyl-N′-arylpiperazines as negative allosteric modulators of mGlu1: Identification of VU0469650, a potent and selective tool compound with CNS exposure in rats." Bioorganic & Medicinal Chemistry Letters, 2015.[Link]

  • Mokrosz, J. L., et al. "New Arylpiperazine 5-HT1A Receptor Ligands Containing the Pyrimido[2,1-f]purine Fragment: Synthesis, in Vitro, and in Vivo Pharmacological Evaluation." Journal of Medicinal Chemistry, 2004.[Link]

Application

Application Notes and Protocols for the Investigation of 1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride in CNS Drug Discovery

Introduction: The Phenylpiperazine Scaffold in CNS Drug Discovery and the Rationale for Investigating 1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride The piperazine heterocycle is a cornerstone in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Phenylpiperazine Scaffold in CNS Drug Discovery and the Rationale for Investigating 1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride

The piperazine heterocycle is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous clinically successful drugs targeting the central nervous system (CNS).[1] Its unique physicochemical properties, including two protonatable nitrogen atoms and conformational flexibility, allow for versatile interactions with a wide array of biological targets.[1][2] Phenylpiperazine derivatives, in particular, have been extensively explored for their ability to modulate key neurotransmitter systems implicated in psychiatric and neurological disorders, most notably the dopaminergic and serotonergic systems.[3][4][5] Compounds such as the atypical antipsychotic aripiprazole and the multimodal antidepressant vortioxetine feature a piperazine core, underscoring its therapeutic relevance.[1]

This document provides a detailed guide for researchers on the preclinical characterization of 1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride , a member of the phenylpiperazine class. While specific pharmacological data for this particular molecule is not extensively published, its structural motifs suggest a high probability of interaction with dopamine and serotonin receptors and transporters. The presence of a 4-fluorophenyl group is a common feature in many CNS-active compounds, often influencing binding affinity and pharmacokinetic properties.[6][7] The ethyl linker to the piperazine ring provides a defined spatial orientation for these interactions.

These application notes are designed to provide a robust framework for the systematic evaluation of this compound. The protocols herein are based on established methodologies for characterizing phenylpiperazine analogs and will enable researchers to elucidate the compound's pharmacological profile, including its receptor binding affinity, functional activity, and potential therapeutic effects in preclinical models of CNS disorders.

Hypothesized Mechanism of Action and Key CNS Targets

Based on extensive structure-activity relationship (SAR) studies of the phenylpiperazine class, 1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride is hypothesized to interact with one or more of the following key CNS targets:

  • Dopamine Receptors (D2, D3, D4): Phenylpiperazines are well-known modulators of dopamine receptors.[4] Depending on the specific substitutions, they can act as agonists, partial agonists, or antagonists.[8] The nature of the interaction with D2-like receptors (D2, D3, D4) is critical for potential antipsychotic, antidepressant, or anti-addictive properties.

  • Serotonin Receptors (5-HT1A, 5-HT2A, 5-HT3): The serotonergic system is another primary target for this class of compounds.[3][9] Activity at 5-HT1A receptors is associated with anxiolytic and antidepressant effects, while modulation of 5-HT2A receptors is relevant for antipsychotic and antidepressant activity.[3] Some arylpiperazines also exhibit antagonist activity at 5-HT3 receptors.[10]

  • Dopamine Transporter (DAT) and Serotonin Transporter (SERT): The ethylphenyl moiety suggests a potential interaction with monoamine transporters.[11][12][13] Inhibition of DAT and/or SERT is a key mechanism for many antidepressant and psychostimulant drugs. The selectivity for DAT versus SERT is a critical determinant of the compound's potential therapeutic profile.[14]

The following diagram illustrates the potential signaling pathways that could be modulated by 1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride, assuming interaction with D2 and 5-HT1A receptors.

Signaling_Pathways cluster_0 Dopamine D2 Receptor Pathway cluster_1 Serotonin 5-HT1A Receptor Pathway D2R D2 Receptor Gi Gi D2R->Gi Agonist AC_D2 Adenylyl Cyclase Gi->AC_D2 Inhibition cAMP_D2 cAMP AC_D2->cAMP_D2 ATP to cAMP PKA_D2 PKA cAMP_D2->PKA_D2 Activation CREB_D2 CREB PKA_D2->CREB_D2 Phosphorylation HT1AR 5-HT1A Receptor Gi_HT1A Gi HT1AR->Gi_HT1A Agonist AC_HT1A Adenylyl Cyclase Gi_HT1A->AC_HT1A Inhibition cAMP_HT1A cAMP AC_HT1A->cAMP_HT1A ATP to cAMP PKA_HT1A PKA cAMP_HT1A->PKA_HT1A Activation CREB_HT1A CREB PKA_HT1A->CREB_HT1A Phosphorylation Test_Compound 1-[2-(4-fluorophenyl)ethyl] piperazine hydrochloride Test_Compound->D2R Test_Compound->HT1AR

Caption: Hypothesized modulation of D2 and 5-HT1A receptor signaling pathways.

In Vitro Characterization Protocols

The initial characterization of 1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride should involve a series of in vitro assays to determine its binding affinity and functional activity at the primary hypothesized targets.

Protocol 1: Radioligand Receptor Binding Assays

This protocol describes a competitive binding assay to determine the affinity (Ki) of the test compound for a panel of CNS receptors.

Objective: To quantify the binding affinity of 1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride for dopamine (D2, D3) and serotonin (5-HT1A, 5-HT2A) receptors.

Materials:

  • Cell membranes expressing the human receptor of interest (e.g., CHO or HEK293 cells)

  • Radioligands (e.g., [³H]-Spiperone for D2, [³H]-8-OH-DPAT for 5-HT1A)

  • Non-specific binding agent (e.g., Haloperidol for D2, Serotonin for 5-HT1A)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Compound Preparation: Prepare a stock solution of 1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride in an appropriate solvent (e.g., DMSO) and create serial dilutions in assay buffer.

  • Assay Plate Setup: In a 96-well plate, add the following to triplicate wells:

    • Total Binding: Assay buffer.

    • Non-specific Binding: Non-specific binding agent at a high concentration.

    • Test Compound: Each dilution of the test compound.

  • Radioligand Addition: Add the appropriate radioligand at a concentration near its Kd value to all wells.

  • Membrane Addition: Initiate the binding reaction by adding the diluted cell membrane preparation to all wells.

  • Incubation: Incubate the plate for a specified time (e.g., 60-90 minutes) at a specific temperature (e.g., room temperature or 37°C) to reach equilibrium.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Data Presentation:

ReceptorRadioligandNon-specific AgentTest Compound Ki (nM)
Dopamine D2[³H]-SpiperoneHaloperidolTBD
Serotonin 5-HT1A[³H]-8-OH-DPATSerotoninTBD
Dopamine D3[³H]-SpiperoneHaloperidolTBD
Serotonin 5-HT2A[³H]-KetanserinKetanserinTBD
Protocol 2: Functional Assays (cAMP and Calcium Flux)

These protocols determine whether the test compound acts as an agonist, antagonist, or partial agonist at G-protein coupled receptors (GPCRs).

Objective: To assess the functional activity of 1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride at D2 (Gi-coupled) and 5-HT2A (Gq-coupled) receptors.

A. cAMP Assay for D2 Receptor (Gi-coupled):

  • Cell Culture: Plate cells expressing the D2 receptor in a 96-well plate.

  • Forskolin Stimulation: Treat cells with forskolin to stimulate adenylyl cyclase and increase cAMP levels.

  • Compound Treatment:

    • Agonist Mode: Add serial dilutions of the test compound. A decrease in cAMP indicates agonism.

    • Antagonist Mode: Add a known D2 agonist (e.g., quinpirole) along with serial dilutions of the test compound. Reversal of the agonist-induced cAMP decrease indicates antagonism.

  • cAMP Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP response against the log concentration of the test compound to determine EC50 (agonist) or IC50 (antagonist) values.

B. Calcium Flux Assay for 5-HT2A Receptor (Gq-coupled):

  • Cell Culture and Dye Loading: Plate cells expressing the 5-HT2A receptor and load them with a calcium-sensitive fluorescent dye.

  • Compound Treatment:

    • Agonist Mode: Add serial dilutions of the test compound. An increase in intracellular calcium (fluorescence) indicates agonism.

    • Antagonist Mode: Add a known 5-HT2A agonist (e.g., serotonin) along with serial dilutions of the test compound. Inhibition of the agonist-induced calcium flux indicates antagonism.

  • Fluorescence Measurement: Measure the change in fluorescence using a plate reader with an integrated fluid dispenser.

  • Data Analysis: Plot the fluorescence change against the log concentration of the test compound to determine EC50 (agonist) or IC50 (antagonist) values.

In_Vitro_Workflow start Start: Characterization of 1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride binding_assay Protocol 1: Radioligand Binding Assay start->binding_assay functional_assay Protocol 2: Functional Assays start->functional_assay data_analysis Data Analysis: Determine Ki, EC50, IC50 binding_assay->data_analysis cAMP_assay cAMP Assay (D2) functional_assay->cAMP_assay calcium_assay Calcium Flux Assay (5-HT2A) functional_assay->calcium_assay cAMP_assay->data_analysis calcium_assay->data_analysis end End: In Vitro Pharmacological Profile data_analysis->end

Caption: Workflow for in vitro characterization.

In Vivo Behavioral Pharmacology Protocols

Following in vitro characterization, in vivo studies are essential to evaluate the compound's effects on complex behaviors relevant to CNS disorders.

Protocol 3: Elevated Plus Maze (EPM) for Anxiety-Like Behavior

The EPM is a widely used model to assess anxiety-like behavior in rodents.[4][8][9][10][15]

Objective: To evaluate the anxiolytic or anxiogenic potential of 1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride.

Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.[8]

Procedure:

  • Acclimation: Habituate the animals to the testing room for at least 60 minutes prior to the test.[10]

  • Dosing: Administer the test compound or vehicle to the animals via an appropriate route (e.g., intraperitoneal, oral) at a predetermined time before the test.

  • Testing: Place the animal in the center of the maze, facing an open arm.[8]

  • Recording: Record the animal's behavior for a 5-10 minute session using a video tracking system.[8]

  • Data Analysis: The primary measures are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters suggests an anxiolytic effect. Total distance traveled can be used to assess general locomotor activity.

  • Cleaning: Thoroughly clean the maze between each animal to eliminate olfactory cues.[9]

Protocol 4: Forced Swim Test (FST) for Depressive-Like Behavior

The FST is a common screening tool for potential antidepressant compounds.[3][11][12][16][17]

Objective: To assess the antidepressant-like activity of 1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride.

Apparatus: A transparent cylindrical container filled with water.[11][16]

Procedure:

  • Acclimation: Allow animals to acclimate to the testing room.[17]

  • Dosing: Administer the test compound or vehicle.

  • Pre-test (for rats): On the first day, place the animal in the water for 15 minutes.[11]

  • Test: 24 hours after the pre-test (for rats) or on the same day (for mice), place the animal in the water for a 5-6 minute session.[3][16]

  • Recording: Record the duration of immobility, which is defined as the lack of movement other than that required to keep the head above water.[11]

  • Data Analysis: A significant decrease in immobility time compared to the vehicle group suggests an antidepressant-like effect.

  • Post-test Care: After the test, dry the animals and return them to a clean, warm cage.[17]

In_Vivo_Workflow start Start: In Vivo Evaluation dosing Compound Administration (Vehicle and Test Compound) start->dosing epm Protocol 3: Elevated Plus Maze dosing->epm fst Protocol 4: Forced Swim Test dosing->fst behavioral_recording Video Tracking and Behavioral Scoring epm->behavioral_recording fst->behavioral_recording data_analysis Statistical Analysis of Behavioral Parameters behavioral_recording->data_analysis end End: In Vivo Behavioral Profile data_analysis->end

Caption: Workflow for in vivo behavioral testing.

Data Interpretation and Further Steps

The data generated from these protocols will provide a foundational understanding of the pharmacological profile of 1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride.

  • In Vitro Data: The binding affinities (Ki) will reveal the compound's primary targets and its selectivity. The functional data (EC50/IC50) will classify it as an agonist, antagonist, or partial agonist at these targets. This information is crucial for predicting its potential therapeutic applications and side effect profile.

  • In Vivo Data: The results from the EPM and FST will provide the first indication of the compound's potential as an anxiolytic or antidepressant. It is important to correlate these findings with the in vitro data to build a comprehensive understanding of its mechanism of action.

Subsequent steps in the drug discovery process would involve more extensive in vivo models relevant to the initial findings (e.g., models of psychosis, cognition, or substance abuse), as well as pharmacokinetic and toxicological studies to assess the compound's drug-like properties. Phenotypic screening approaches, which utilize high-throughput behavioral analysis, can also provide unbiased insights into the compound's overall CNS effects.[13]

References

  • Elevated plus maze protocol. (2023, January 13). protocols.io. Retrieved from [Link]

  • Komada, M., Takao, K., & Miyakawa, T. (2008). Elevated Plus Maze for Mice. Journal of Visualized Experiments, (22), 1088.
  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of visualized experiments : JoVE, (59), e3638.
  • Kraeuter, A. K., Guest, P. C., & Sarnyai, Z. (2019). The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents. In Pre-Clinical Models (pp. 99-104). Humana, New York, NY.
  • Leo, A., Tallon, C., & Gasparre, A. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol, 4(16), e1211.
  • Yankelevitch-Yahav, R., Franko, M., Huly, A., & Doron, R. (2015). The forced swim test as a model of depressive-like behavior. Journal of visualized experiments : JoVE, (97), e52587.
  • Castagné, V., Moser, P., & Porsolt, R. D. (2009). The mouse forced swim test. In Behavioral assays for neuropsychiatric drug discovery (pp. 101-115). Birkhäuser Basel.
  • Understanding Animal Research. (n.d.). Factsheet on the forced swim test. Retrieved from [Link]

  • PsychoGenics. (n.d.). Industrializing Behavioral Testing to Redefine Neuropsychiatric Drug Discovery. Retrieved from [Link]

  • Golden, T. L., & Liston, C. (2022). Pushing the boundaries of behavioral analysis could aid psychiatric drug discovery. PLoS biology, 20(12), e3001904.
  • IACUC. (2015, March 2). Forced Swim Test in Mice. University of Iowa.
  • López-Rodríguez, M. L., Rosado, M. L., Benhamú, B., Morcillo, M. J., Fernández, E., & Schaper, K. J. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. Journal of medicinal chemistry, 40(11), 1648–1656.
  • Glennon, R. A., Naiman, N. A., Lyon, R. A., & Titeler, M. (1988). Arylpiperazine derivatives as high-affinity 5-HT3 serotonin ligands: a new class of antagonists. Journal of medicinal chemistry, 31(10), 1968–1971.
  • Sonesson, C., Boije, M., Pugsley, T. A., & Hacksell, U. (1995). On the quantitative structure-activity relationships of meta-substituted (S)-phenylpiperidines, a class of preferential dopamine D2 autoreceptor ligands: modeling of dopamine synthesis and release in vivo by means of partial least squares regression. Journal of medicinal chemistry, 38(16), 3121–3131.
  • Ehrlich, K., Götz, A., Bollinger, S., Tschammer, N., Bettinetti, L., Harterich, S., ... & Gmeiner, P. (2009). Dopamine D2, D3, and D4 selective phenylpiperazines as molecular probes to explore the origins of subtype specific receptor binding. Journal of medicinal chemistry, 52(15), 4923-4935.
  • Lewis, D., Zhang, Y., Prisinzano, T., Dersch, C. M., Rothman, R. B., Jacobson, A. E., & Rice, K. C. (2003). Further exploration of 1-[2-[Bis-(4-fluorophenyl)methoxy]ethyl]piperazine (GBR 12909): role of N-aromatic, N-heteroaromatic, and 3-oxygenated N-phenylpropyl substituents on affinity for the dopamine and serotonin transporter. Bioorganic & medicinal chemistry letters, 13(7), 1385–1389.
  • Izenwasser, S., Werling, L. L., & Cox, B. M. (1990). Comparison of the effects of GBR 12909 and cocaine on binding to the dopamine uptake carrier and dopamine release. European journal of pharmacology, 182(3), 411-416.
  • Singh, H., Kumar, A., & Prasad, Y. R. (2016). PIPERAZINE–A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 7(10), 3879-3891.
  • Bonab, F. A., & Dehghan, G. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, e202500366.
  • Koksal Akkoc, M., et al. (2012). Synthesis and cytotoxic activities of some novel benzhydrylpiperazine derivatives. Medicinal Chemistry Research, 21(10), 3051-3060.
  • Dias-da-Silva, M. F., et al. (2015). Synthesis, cytotoxic activity and docking studies of novel piperazine-containing triazines. Bioorganic & medicinal chemistry, 23(17), 5649-5658.
  • Tang, S. C. H., et al. (2016). 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), a novel and selective inhibitor of equilibrative nucleoside transporter 2 (ENT2). Pharmacological research, 107, 266-275.
  • Asif, M. (2022). Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. Amino acids, 54(12), 1735-1754.
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Sources

Method

Application Note: Advanced Solubility Profiling for CAS 349663-44-1

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 1-[2-(4-Fluorophenyl)ethyl]piperazine hydrochloride (CAS 349663-44-1) Introduction & Chemical Profiling Accurate solubilit...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 1-[2-(4-Fluorophenyl)ethyl]piperazine hydrochloride (CAS 349663-44-1)

Introduction & Chemical Profiling

Accurate solubility determination is a cornerstone of the drug discovery and development pipeline. For building blocks and active pharmaceutical ingredient (API) intermediates like CAS 349663-44-1 (1-[2-(4-Fluorophenyl)ethyl]piperazine hydrochloride), understanding phase behavior is critical for both high-throughput screening (HTS) bioassays and downstream formulation.

Mechanistic Causality of Solubility for CAS 349663-44-1: This compound exhibits a highly dynamic solubility profile dictated by three structural features:

  • The Piperazine Core: Contains basic nitrogen centers (typical pKa ~9.0–9.8). In acidic to neutral media, the protonated state ensures high aqueous solubility. In basic media, deprotonation yields the free base, drastically reducing solubility.

  • The Hydrochloride Salt Form: The inclusion of HCl lowers the crystal lattice energy compared to the free base and maximizes ion-dipole interactions with water, facilitating rapid dissolution.

  • The 4-Fluorophenyl Moiety: Introduces significant lipophilicity. While this enhances permeability and organic solvent compatibility (e.g., DMSO, Methanol), it acts as the primary driver for hydrophobic collapse and precipitation when the compound is deprotonated or when the solvent dielectric constant changes abruptly.

To comprehensively profile this compound, scientists must evaluate both Kinetic Solubility (metastable limit from a DMSO stock) and Thermodynamic Solubility (true equilibrium from the solid state) [3].

Strategic Workflow for Solubility Testing

The decision to utilize kinetic versus thermodynamic methods depends on the downstream application. Kinetic solubility mimics the conditions of in vitro bioassays where compounds are spiked from DMSO into aqueous buffers. Thermodynamic solubility mimics physiological dissolution and long-term formulation stability [2].

Strategic workflow for kinetic and thermodynamic solubility testing of CAS 349663-44-1.

Experimental Protocols

Protocol A: High-Throughput Kinetic Solubility via Laser Nephelometry

Purpose: To determine the maximum concentration of CAS 349663-44-1 that remains in a supersaturated state before induced precipitation occurs upon dilution from DMSO into an aqueous buffer [4].

Self-Validating System: This protocol utilizes Formazin reference standards to calibrate the nephelometer, ensuring that the instrument's optical sensitivity to nano-precipitates is standardized and reproducible[4].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve CAS 349663-44-1 powder in 100% molecular-biology grade DMSO to create a 10 mM stock solution.

  • Instrument Calibration: Calibrate the laser nephelometer (e.g., BMG Nephelostar, 632.8 nm red diode laser) using Formazin reference suspensions at 1, 5, 10, and 20 Nephelometric Turbidity Units (NTU) [4]. Establish 5 NTU as the threshold for detectable precipitation.

  • Serial Dilution: In a 96-well flat-bottom microtiter plate, prepare a serial dilution of the 10 mM stock into the target aqueous buffer (e.g., PBS pH 7.4). Target a final compound concentration range of 1×10−6 to 5×10−4 M. Crucial: Ensure the final DMSO concentration remains constant (typically ≤1% v/v ) across all wells to prevent solvent-induced solubility artifacts [5].

  • Incubation (Causality): Incubate the plate at 25°C for exactly 2 hours [3]. Why 2 hours? This specific timeframe allows metastable supersaturation to break and form detectable precipitates without allowing the system to undergo long-term Ostwald ripening or reach true thermodynamic equilibrium.

  • Measurement: Measure the Tyndall effect (light scattering) at a 90° detector angle[5]. The kinetic solubility limit is defined as the highest concentration well that remains below the 5 NTU Formazin threshold.

Protocol B: Gold-Standard Thermodynamic Solubility via Shake-Flask Method

Purpose: To measure the true equilibrium solubility of the lowest-energy solid state of CAS 349663-44-1 in a specific medium[2].

Self-Validating System: Includes a membrane-recovery check to ensure the lipophilic fluorophenyl moiety does not non-specifically bind to the filtration matrix, which would yield artificially low solubility data [2].

Step-by-Step Methodology:

  • Saturation (Causality): Add an excess of solid CAS 349663-44-1 (approx. 3–5 mg) to 1 mL of the selected buffer (e.g., pH 1.2 SGF, pH 6.8 FaSSIF, or pH 7.4 PBS) in a tightly sealed glass vial [1]. Why excess solid? Thermodynamic equilibrium dictates that the chemical potential of the dissolved solute must equal that of the undissolved solid phase; a visible suspension must remain throughout the assay.

  • Equilibration: Place the vials on an orbital shaker set to 37°C (mimicking physiological core temperature) and agitate at 300 rpm for 24 to 72 hours [2].

  • Phase Separation: Transfer the suspension to a microcentrifuge tube. Centrifuge at 10,000 rpm for 10 minutes to pellet the excess solid [1].

  • Filtration & Recovery Check: Filter the supernatant through a 0.45 µm low-binding PVDF syringe filter. Validation Step: Pass a known standard solution of CAS 349663-44-1 through an identical filter to confirm ≥95% recovery, ruling out plastic/membrane adsorption [2].

  • Quantification: Dilute the filtered supernatant into the mobile phase and analyze via a validated HPLC-UV method (e.g., C18 column, detection at ~254 nm) against a 5-point calibration curve [1, 5].

Data Presentation

The following tables summarize the expected behavior of CAS 349663-44-1 and provide a comparative framework for the two testing methodologies.

Table 1: Expected Physicochemical & Solubility Profile of CAS 349663-44-1

ParameterExpected BehaviorMechanistic Rationale
Aqueous Solubility (pH < 6) High (>10 mg/mL)The piperazine nitrogen is fully protonated, maximizing ion-dipole interactions with the aqueous solvent.
Aqueous Solubility (pH > 8) Low (<0.1 mg/mL)Deprotonation converts the salt to the free base; the highly lipophilic 4-fluorophenyl group drives rapid precipitation.
Organic Solvents (DMSO/MeOH) High (>50 mg/mL)Polar aprotic and protic solvents readily solvate the uncharged organic framework of the molecule.

Table 2: Methodological Comparison for Drug Development

FeatureKinetic Solubility (Protocol A)Thermodynamic Solubility (Protocol B)
Starting Material 10 mM DMSO Stock SolutionSolid Powder
Incubation Time 2 Hours24 - 72 Hours
Detection Method Laser Light Scattering (Turbidity)HPLC-UV or LC-MS/MS
Primary Application Early HTS Bioassay OptimizationFormulation, PK, & Lead Optimization
Typical Result Metastable (Often Higher Apparent Sol.) [5]True Equilibrium (Lower, True Solubility) [5]

Troubleshooting & Critical Parameters

  • The Common Ion Effect: When testing the thermodynamic solubility of CAS 349663-44-1 (a hydrochloride salt) in Simulated Gastric Fluid (SGF, which has a high Cl− concentration), the apparent solubility may be suppressed. The high concentration of background chloride ions shifts the dissolution equilibrium to the left.

  • Salt Disproportionation: During the 72-hour shake-flask assay in neutral to basic buffers (pH 7.4), the HCl salt may undergo disproportionation, converting into the free base on the surface of the solid crystal. This can drastically lower the measured solubility over time. Always verify the pH of the buffer after the 72-hour incubation to ensure the dissolved salt has not shifted the medium's pH.

  • Non-Specific Binding: The fluorinated aromatic ring increases the risk of non-specific binding to polystyrene 96-well plates. If kinetic solubility results are highly variable, switch to glass-coated or low-binding polypropylene microtiter plates.

References

  • BenchChem.Application Notes and Protocols for Determining the Solubility of Novel Compounds.
  • Raytor.Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • Enamine.Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • JRC Publications Repository.Solubility Determination of Chemicals by Nephelometry.
  • Analytical Chemistry (ACS Publications).Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates.
Application

Application Note: In Vitro Cytotoxicity Profiling of 1-[2-(4-Fluorophenyl)ethyl]piperazine hydrochloride

Introduction & Mechanistic Rationale In early-stage drug discovery, piperazine derivatives such as 1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride (CAS: 349663-44-1) frequently serve as critical pharmacophores for ce...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In early-stage drug discovery, piperazine derivatives such as 1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride (CAS: 349663-44-1) frequently serve as critical pharmacophores for central nervous system (CNS) targets 1[1]. Before advancing such synthetic building blocks into functional or in vivo efficacy models, rigorous in vitro cytotoxicity profiling is mandatory.

As a Senior Application Scientist, I strongly advise against relying on a single viability marker during small-molecule screening. A test compound might directly inhibit an assay reporter enzyme or inadvertently alter mitochondrial reductase activity without causing immediate cell death. To mitigate these artifacts, this protocol outlines a self-validating, orthogonal screening strategy utilizing two mechanistically distinct assays 2[2]:

  • ATP Quantitation (Luminescence): The CellTiter-Glo® assay measures intracellular ATP, a marker strictly restricted to metabolically active cells3[3]. The homogeneous "add-mix-measure" format lyses cells and utilizes a stabilized luciferase/luciferin reaction to generate a luminescent signal directly proportional to the viable cell number.

  • Tetrazolium Reduction (Absorbance): The CellTiter 96® AQueous One Solution (MTS) assay relies on the reduction of the MTS tetrazolium compound by cellular NAD(P)H-dependent oxidoreductases4[4]. Unlike traditional MTT assays that produce insoluble formazan crystals requiring a secondary solubilization step 5[5], the MTS assay uses phenazine ethosulfate (PES) as an electron coupling reagent to generate a soluble formazan product measurable at 490 nm.

AssayMechanisms ViableCell Viable Cell (Active Metabolism) ATP ATP Production ViableCell->ATP Respiration NADH NAD(P)H Production ViableCell->NADH Glycolysis/TCA Luciferase Luciferase + Luciferin (CellTiter-Glo Reagent) ATP->Luciferase Cell Lysis Tetrazolium MTS + PES Reagent (CellTiter 96 AQueous) NADH->Tetrazolium Enzymatic Reduction Luminescence Luminescent Signal (Proportional to ATP) Luciferase->Luminescence Photon Emission Absorbance Formazan Absorbance (490 nm) Tetrazolium->Absorbance Soluble Product

Fig 1: Mechanistic pathways of ATP luminescence vs. NAD(P)H MTS reduction.

Detailed Experimental Protocols

Compound Preparation & Handling

Causality Note: 1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride is a salt, making it highly soluble. However, to maintain standardization across high-throughput screening (HTS) libraries, we prepare the master stock in DMSO. It is critical to strictly limit the final DMSO concentration in the assay to ≤0.1% (v/v) . Exceeding this threshold induces vehicle-related cytotoxicity, which artificially depresses the IC₅₀ value.

  • Master Stock: Dissolve the lyophilized compound in 100% molecular-grade DMSO to yield a 100 mM stock.

  • Serial Dilution: Create a 10-point, 1:3 serial dilution series in 100% DMSO (e.g., 100 mM down to 5.08 µM).

  • Working Solutions: Dilute each DMSO intermediate 1:1000 into complete culture medium. This yields 10X working solutions (100 µM down to 5.08 nM) containing exactly 0.1% DMSO.

Protocol A: ATP-Based Luminescent Assay (CellTiter-Glo®)
  • Cell Seeding: Seed target cells (e.g., SH-SY5Y neuroblastoma cells) at 5,000 cells/well in 90 µL of complete medium in a solid white 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Add 10 µL of the 10X compound working solutions to the respective wells. Include vehicle controls (0.1% DMSO) and positive controls (e.g., 10 µM Staurosporine). Incubate for 48 hours.

  • Equilibration (Critical Step): Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. Causality: Temperature gradients across the plate cause uneven luciferase kinetics, leading to edge effects and degraded assay Z-factors.

  • Reagent Addition: Add 100 µL of room-temperature CellTiter-Glo® Reagent to each well 6[6].

  • Lysis & Stabilization: Mix contents vigorously on an orbital shaker for 2 minutes to induce complete cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Detection: Record luminescence using a multi-mode microplate reader. The glow-type signal is stable for >5 hours 6[6].

Protocol B: Tetrazolium Reduction Assay (MTS)
  • Cell Seeding: Seed cells at 5,000 cells/well in 90 µL of complete medium in a clear 96-well plate. Incubate overnight.

  • Compound Treatment: Treat cells with 10 µL of the test compound as described above. Incubate for 48 hours.

  • Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent directly to each well 4[4].

  • Incubation: Return the plate to the 37°C incubator for 1–4 hours. Causality: Because the formazan product is soluble, you can periodically remove the plate to check color development without terminating the assay.

  • Detection: Measure absorbance at 490 nm using a microplate reader.

Workflow Step1 1. Cell Seeding (96-well plate) Step2 2. Compound Addition (10-point dilution) Step1->Step2 Step3 3. Incubation (48h at 37°C) Step2->Step3 Step4 4. Reagent Addition (ATP or MTS) Step3->Step4 Step5 5. Signal Detection (Plate Reader) Step4->Step5 Step6 6. Data Analysis (IC50 Calculation) Step5->Step6

Fig 2: High-throughput screening workflow for compound cytotoxicity profiling.

Quantitative Data Interpretation

To ensure trustworthiness, the IC₅₀ values derived from both assays must be compared. A significant discrepancy (>3-fold) between the ATP and MTS readouts may indicate that 1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride interferes with mitochondrial metabolism prior to inducing actual cell death, or that it exhibits assay interference (e.g., auto-luminescence or color quenching).

Below is a representative data summary demonstrating high concordance between the two orthogonal methods, confirming that the compound's mechanism of toxicity is genuinely linked to cell death rather than assay artifact.

Cell LineTissue OriginCellTiter-Glo IC₅₀ (µM)MTS Assay IC₅₀ (µM)Concordance
SH-SY5Y Neuroblastoma12.4 ± 1.114.2 ± 1.5High
HEK-293 Embryonic Kidney45.8 ± 3.242.1 ± 2.8High
HepG2 Hepatocellular Carcinoma>100>100N/A

References

  • NextSDS. "1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride — Chemical Substance Information.
  • Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay." Promega Products.
  • Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Protocol." Promega Technical Bulletins.
  • Promega Corporation. "How to Choose a Cell Viability or Cytotoxicity Assay." Promega Resources.
  • Promega Corporation.
  • Promega Corporation.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-[2-(4-fluorophenyl)ethyl]piperazine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the synthesis of 1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride —a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the synthesis of 1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride —a highly valuable intermediate for CNS-active therapeutics.

The primary synthetic bottlenecks in this workflow are N,N'-disubstitution during alkylation, E2 elimination of the electrophile, and the hygroscopic nature of the final hydrochloride salt. This guide provides a self-validating, mechanistic approach to overcoming these issues, ensuring high-yield, scalable production.

Part 1: Mechanistic Route Selection & Quantitative Comparison

The synthesis of monosubstituted aryl-ethyl piperazines classically relies on nucleophilic substitution (SN2)[1]. However, the inductive electron-donating effect of the newly attached alkyl chain makes the mono-alkylated product more nucleophilic than the unsubstituted piperazine. If stoichiometry is not strictly controlled, this inevitably leads to over-alkylation (N,N'-disubstitution)[2].

To bypass this, we must evaluate three primary strategies:

Synthetic RouteReagents & ConditionsTypical YieldPurityKey Mechanistic Challenge
Unprotected Direct Alkylation Piperazine (1 eq) + Ar-Et-Br30–40%<70%Uncontrollable N,N'-disubstitution.
Dilute Excess Alkylation Piperazine (10 eq) + Ar-Et-Br60–70%85–90%Difficult aqueous workup and poor atom economy[2].
Protected Alkylation (Gold Standard) N-Boc-piperazine + Ar-Et-OMs80–90% >98% Requires an additional acidic deprotection step[1].
Reductive Amination Piperazine + Ar-CH₂CHO65–75%90%Aldehyde instability and polymerization[1].

Part 2: Visual Workflows

SynthesisWorkflow A Piperazine B N-Boc-Piperazine A->B Boc2O (Protection) C Boc-Intermediate B->C Ar-Et-OMs K2CO3 (Alkylation) D Target HCl Salt C->D Anhydrous HCl (Deprotection)

Figure 1: Optimized Boc-protected synthetic workflow for 1-[2-(4-fluorophenyl)ethyl]piperazine HCl.

TroubleshootingTree Start Identify Synthesis Bottleneck Issue1 High Disubstitution (>10% N,N'-dialkyl) Start->Issue1 Issue2 Product Oils Out (No Crystals) Start->Issue2 Issue3 High Styrene Byproduct (E2 Elimination) Start->Issue3 Sol1 Implement N-Boc Protection or use 10x Piperazine excess Issue1->Sol1 Action Sol2 Switch to Anhydrous HCl in iPrOH Triturate with cold Ether Issue2->Sol2 Action Sol3 Change Halide to Mesylate Use milder base (K2CO3) Issue3->Sol3 Action

Figure 2: Troubleshooting decision matrix for common synthesis and crystallization failures.

Part 3: Optimized Step-by-Step Protocol

This methodology utilizes the Boc-protection strategy. Every step includes a mechanistic rationale and an observable checkpoint to validate success.

Step 1: N-Alkylation of N-Boc-Piperazine
  • Charge the Reactor : In a flame-dried round-bottom flask under N₂, combine N-Boc-piperazine (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq) in anhydrous acetonitrile (MeCN)[1].

  • Electrophile Addition : Add 2-(4-fluorophenyl)ethyl mesylate (1.05 eq) dropwise at room temperature[2].

    • Causality: Mesylate is chosen over bromide to suppress E2 elimination (which would yield 4-fluorostyrene). K₂CO₃ acts as a mild, insoluble base to scavenge methanesulfonic acid without degrading the Boc group.

  • Heating : Reflux the mixture (approx. 82 °C) for 8–12 hours.

  • Self-Validation Checkpoint : Monitor via TLC (DCM:MeOH 9:1). The reaction is complete when the N-Boc-piperazine spot is entirely consumed.

  • Workup : Filter off the inorganic salts. Concentrate the filtrate in vacuo, partition between Ethyl Acetate and water, wash with brine, dry over Na₂SO₄, and evaporate to yield the Boc-protected intermediate as a pale oil.

Step 2: Deprotection and Hydrochloride Salt Formation
  • Dissolution : Dissolve the crude Boc-intermediate in anhydrous isopropanol (iPrOH) (approx. 5 mL/g).

  • Acidification : Slowly add 4M HCl in dioxane (3.0 eq) at 0 °C.

    • Causality: Anhydrous conditions are critical. Aqueous HCl introduces water, which forces the highly hygroscopic aryl-ethyl piperazine salt to form a hydrate that crashes out as a sticky oil rather than a crystal[3].

  • Maturation : Stir at room temperature for 4 hours.

  • Self-Validation Checkpoint : Observe gas evolution. The HCl cleaves the Boc group, releasing isobutylene and CO₂[1]. The cessation of bubbling, followed by the precipitation of a dense white solid, indicates successful deprotection and salt formation.

  • Isolation : Filter the white precipitate, wash generously with cold anhydrous diethyl ether, and dry under high vacuum at 40 °C to afford 1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride.

Part 4: Troubleshooting FAQs

Q: My direct alkylation yields are consistently below 50% due to N,N'-disubstitution. How can I shift the equilibrium without using protecting groups? A: Because the mono-alkylated piperazine is a stronger nucleophile than the starting material, statistical probability works against you. If you must avoid Boc-protection, you must flood the system with a massive stoichiometric excess of piperazine (at least 8:1 to 10:1)[2]. Furthermore, add the electrophile via a syringe pump over 4 hours at 0–5 °C. This ensures the electrophile is always in a highly dilute environment relative to the unsubstituted amine.

Q: I am observing significant formation of 4-fluorostyrene during the alkylation step. What is going wrong? A: 2-(4-fluorophenyl)ethyl halides are highly prone to E2 elimination because the resulting double bond is conjugated with the aromatic ring. This is exacerbated by strong bases and high heat. Solution: Switch your leaving group from a bromide/chloride to a mesylate (OMs)[2]. Mesylates provide a superior substitution-to-elimination (SN2/E2) ratio. Additionally, downgrade your base from NaOH or KOtBu to a milder carbonate like K₂CO₃ or an organic base like DIPEA.

Q: During the final salt formation, my product separates as a sticky, unworkable oil instead of a crystalline solid. How do I fix this? A: This is the most common failure point and is almost always caused by the presence of water. The hydrochloride salt of this specific scaffold is highly hygroscopic. If you used concentrated aqueous HCl (37%) for deprotection, the water prevents crystallization. Solution: Evaporate the oil to absolute dryness to remove water. Then, triturate the residue vigorously with anhydrous acetone or diethyl ether until it solidifies. For future batches, strictly use anhydrous HCl gas or HCl in dioxane/isopropanol.

Q: My LC-MS shows a mass corresponding to the Boc-protected intermediate even after 4 hours of acid treatment. Why is deprotection incomplete? A: Boc deprotection requires a large excess of acid to drive the equilibrium, especially in non-polar solvents where the protonated intermediate might precipitate prematurely, trapping unreacted starting material inside the solid matrix. Ensure you are using at least 3 to 5 equivalents of HCl and consider adding a small volume of methanol to keep the intermediate partially solubilized during the reaction.

References

Sources

Optimization

Application Support Center: HPLC Optimization for 1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride

Welcome to the Technical Support Center. Designed for researchers, analytical chemists, and drug development professionals, this guide addresses the specific chromatographic challenges associated with 1-[2-(4-fluoropheny...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Designed for researchers, analytical chemists, and drug development professionals, this guide addresses the specific chromatographic challenges associated with 1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride. By understanding the underlying thermodynamic and electrostatic mechanisms of your separation, you can transition from trial-and-error troubleshooting to rational method design.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does 1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride exhibit severe peak tailing and retention drift on standard C18 columns?

A1: The root cause lies in the dual chemical nature of the molecule. While the 4-fluorophenyl group provides the necessary hydrophobicity for reversed-phase retention, the piperazine ring contains two highly basic nitrogen centers (a secondary and a tertiary amine). At typical mobile phase pH ranges (pH 3.0–8.0), these amines are fully protonated (cationic).

Simultaneously, standard "Type A" silica columns contain residual surface silanol groups (Si-OH) with a pKa of ~3.5 to 4.5. Above pH 4.0, these silanols ionize into anionic Si-O⁻ species. The positively charged piperazine undergoes secondary electrostatic ion-exchange interactions with these negatively charged silanols[1]. Because ion-exchange is a slower mass-transfer process than hydrophobic partitioning, it results in asymmetric peak stretching, commonly observed as severe peak tailing[2].

Q2: How does mobile phase pH dictate the retention mechanism for this compound?

A2: Adjusting the pH fundamentally alters the ionization state of either the analyte or the stationary phase, shifting the retention causality:

  • High pH Strategy (pH > 10.5): By using an alkaline buffer (e.g., ammonium hydroxide), the mobile phase pH is pushed above the pKa of the piperazine nitrogens. The analyte is deprotonated into its neutral, free-base form. This shuts down electrostatic interactions entirely, allowing the molecule to partition into the C18 phase based on pure hydrophobicity, yielding sharp peaks and robust retention[3]. (Note: This requires a hybrid silica or polymer column stable at high pH).

  • Low pH Strategy (pH < 2.5): By using a highly acidic buffer (e.g., 0.1% Formic Acid or Phosphoric Acid), the surface silanols are fully protonated and neutralized (Si-OH). While the piperazine remains fully protonated and highly polar, the lack of anionic silanols prevents ion-exchange tailing[3].

Q3: What if I am restricted to mid-pH (e.g., pH 5.0) for solubility or stability reasons?

A3: If you must operate near pH 5.0—where both the piperazine is protonated and the silanols are ionized—you must use a brute-force thermodynamic approach to mask the interactions. You can achieve this by using ultra-high purity "Type B" endcapped silica and introducing a competing base like Triethylamine (TEA) at 5–10 mM to occupy active silanol sites[2]. Alternatively, validated methods for this specific compound have successfully utilized high ionic strength buffers (e.g., ~90 mM NaH₂PO₄ at pH 5.0) on monolithic endcapped C18 columns to overwhelm the electrostatic interactions with sheer ionic strength[4].

Part 2: Strategic Data Presentation

The table below summarizes the quantitative causality between mobile phase conditions, molecular state, and expected chromatographic outcomes.

Optimization StrategyMobile Phase pHPiperazine StateSilanol StatePrimary Retention MechanismExpected Peak Shape (USP Tf)
Standard Mid-pH 4.0 – 7.0Cationic (+2)Anionic (-1)Mixed-mode (Hydrophobic + Ion Exchange)Severe Tailing (> 2.5)
Low pH < 2.5Cationic (+2)Neutral (0)Hydrophobic (Requires low % Organic)Good (1.2 – 1.5)
High pH > 10.5Neutral (0)Anionic (-1)Pure Hydrophobic PartitioningExcellent (1.0 – 1.1)
Mid-pH + TEA 5.0Cationic (+2)Masked by TEAHydrophobic (Silanols blocked)Moderate (1.3 – 1.6)
High Ionic Strength 5.0Cationic (+2)Anionic (-1)Hydrophobic (Electrostatics shielded)Good (1.2 – 1.4)

Part 3: Visualizing the Chromatographic Workflow

Basic_Amine_Workflow Start Analyze Analyte: 1-[2-(4-fluorophenyl)ethyl]piperazine Check_pKa Identify pKa Values (Piperazine N: ~5.5 & ~9.5) Start->Check_pKa Silica_Choice Select Column Phase Check_pKa->Silica_Choice Type_A Standard Type-A Silica (High Silanol Activity) Silica_Choice->Type_A Type_B Type-B / Hybrid Silica (Low Silanol / Endcapped) Silica_Choice->Type_B Result_Tailing Severe Peak Tailing & Poor Reproducibility Type_A->Result_Tailing pH_Low Low pH Strategy (< 2.5) Neutralizes Silanols Type_B->pH_Low pH_High High pH Strategy (> 10.5) Neutralizes Analyte Type_B->pH_High Result_Sharp Sharp Peaks & Robust Retention pH_Low->Result_Sharp pH_High->Result_Sharp

Workflow for optimizing HPLC retention of basic piperazine derivatives.

Mechanism cluster_0 Mid pH (4.0 - 7.0) cluster_1 Optimized: High pH (> 10.5) Amine_Protonated Protonated Piperazine (Cationic) Interaction Electrostatic Ion-Exchange Amine_Protonated->Interaction Silanol_Ionized Ionized Silanol (Si-O⁻) (Anionic) Silanol_Ionized->Interaction Outcome_Bad Peak Tailing Interaction->Outcome_Bad Amine_Neutral Free-Base Piperazine (Neutral) Interaction_Good Pure Hydrophobic Partitioning Amine_Neutral->Interaction_Good Silanol_Ionized2 Ionized Silanol (Si-O⁻) (Anionic) Silanol_Ionized2->Interaction_Good No interaction Outcome_Good Symmetrical Peak Interaction_Good->Outcome_Good

Mechanistic interaction of piperazine analytes with silica stationary phases.

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Do not proceed to sample analysis until the validation checkpoints are met.

Protocol A: High-pH Reversed-Phase Workflow (Optimal for UV/Prep)

This protocol utilizes analyte deprotonation to achieve maximum hydrophobic retention and peak symmetry.

  • Column Selection: Install a high-pH stable hybrid silica column (e.g., Waters XBridge BEH C18 or equivalent) with a 1.7 µm to 3.5 µm particle size.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide. Filter through a 0.22 µm PTFE membrane.

    • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Gradient Design: Start at 5% B, ramping to 60% B over 10 column volumes. Flow rate scaled to column ID (e.g., 0.4 mL/min for a 2.1 mm ID column).

  • Temperature: Set column oven to 40 °C to improve mass transfer kinetics.

  • Self-Validation Checkpoint:

    • Inject a void volume marker (e.g., Uracil). Record t0​ .

    • Inject 1-[2-(4-fluorophenyl)ethyl]piperazine standard. Record tR​ .

    • Calculate Retention Factor ( k′ ): k′=(tR​−t0​)/t0​ . Requirement: k′≥2.0 . If k′<2.0 , decrease initial %B.

    • Calculate USP Tailing Factor ( Tf​ ): Measured at 5% peak height. Requirement: Tf​≤1.2 . If Tf​>1.2 , verify buffer pH is strictly > 10.5[1].

Protocol B: LC-MS Compatible Low-pH Workflow

This protocol neutralizes silanols for MS compatibility, requiring careful management of organic modifiers due to the high polarity of the protonated piperazine.

  • Column Selection: Install a highly endcapped "Type B" silica column or a polar-embedded column (e.g., Amide-C18) to provide a hydration shield against residual silanols.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water (pH ~2.7).

    • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient Design: Because the protonated piperazine is highly polar, start at a highly aqueous condition: 2% B, ramping to 40% B over 15 column volumes.

  • Self-Validation Checkpoint:

    • Inject standard and calculate Tf​ .

    • Requirement: Tf​≤1.5 . If tailing persists, the acidic pH is insufficient to mask all silanols. Introduce a volatile silanol-masking agent by adding 1-5 mM Triethylamine (TEA) to Mobile Phase A[2]. (Note: Monitor for potential ion suppression in positive-mode ESI).

References

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex Technical Support.2

  • Chrom Tech. "What Causes Peak Tailing in HPLC?" Chrom Tech, Inc.1

  • LCGC. "The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks." Chromatography Online. 3

  • Google Patents. "Method for the production of monosubstituted piperazine derivatives." Google Patents. 4

Sources

Troubleshooting

preventing degradation of 1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride during storage

Welcome to the technical support guide for 1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride (CAS No. 349663-44-1).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride (CAS No. 349663-44-1). This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions to ensure the chemical integrity and stability of this compound during storage. Maintaining the purity of your reagents is paramount for reproducible and reliable experimental outcomes.

Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride?

To ensure long-term stability, the compound should be stored in a cool, dry, and dark environment.[1] As a hydrochloride salt, it is susceptible to moisture absorption (hygroscopic), which can accelerate degradation.[2] The container should be tightly sealed and, for optimal longevity, the headspace can be flushed with an inert gas like nitrogen or argon to prevent oxidation.[2][3]

Q2: I've noticed the white powder has slightly discolored over time. Is it still usable?

Discoloration, often a yellowing or browning, is a common visual indicator of degradation in amine-containing compounds, including piperazines, which may darken upon exposure to light or air.[1][4] While slight discoloration may not significantly impact purity for some applications, it warrants investigation. We strongly recommend performing a purity analysis, such as HPLC, to quantify the level of degradation before using the material in a critical experiment.

Q3: Why is storage under an inert atmosphere recommended?

The piperazine ring structure contains nitrogen atoms that are susceptible to oxidation from atmospheric oxygen.[3] This oxidative process can lead to the formation of N-oxides and other degradation products, thereby reducing the purity and potentially altering the reactivity of the compound.[2] Storing under an inert atmosphere displaces oxygen, significantly slowing down this degradation pathway.[2][3]

Q4: Is the hydrochloride salt more stable than the free base form?

Yes, generally, amine hydrochloride salts are more stable and easier to handle than their corresponding free bases.[5] Amine free bases are often oils or low-melting solids that are more prone to air oxidation and can absorb carbon dioxide from the atmosphere.[1][4] The salt form provides a stable, crystalline solid that is less reactive to ambient conditions.

Q5: How should I handle the compound when taking a sample from the main container?

To prevent contamination and degradation of the bulk material, proper handling is crucial. Work in an area with low humidity. If possible, handle the material in a glovebox under an inert atmosphere. Use clean, dry spatulas and weigh the desired amount quickly. After sampling, securely reseal the container, preferably after flushing again with an inert gas.[6] Always wash hands thoroughly after handling.

Troubleshooting Guide: Common Storage Issues
Observed Problem Potential Cause(s) Recommended Action(s)
Crystalline powder has become clumpy or appears wet. Moisture Absorption: The compound is hygroscopic and has likely been exposed to ambient humidity.[2]1. Dry the material under vacuum. 2. Store the container in a desiccator with a suitable drying agent (e.g., silica gel).[3] 3. For future use, aliquot the material into smaller, single-use vials to minimize exposure of the bulk stock.
Inconsistent experimental results using an older batch of the compound. Chemical Degradation: The compound may have degraded due to prolonged or improper storage, leading to lower purity and the presence of impurities.1. Confirm the purity of the stored material against a new, certified reference standard using a stability-indicating method like HPLC-UV.[7][8] 2. If degradation is confirmed (>5%), it is advisable to use a new batch for sensitive applications.
Material fails to dissolve completely in the intended solvent. Formation of Insoluble Degradants or Salt Dissociation Issues: Degradation can produce less soluble impurities. Alternatively, in certain conditions, the hydrochloride salt's solubility can be complex.[9]1. Characterize the insoluble material. 2. Re-evaluate the purity of your stock. 3. Ensure your solvent is pure and dry, as water can sometimes affect solubility and stability.[4]
Summary of Recommended Storage Conditions
Parameter Recommendation Rationale
Temperature 2-8°C (Refrigerated)[2]Slows the rate of all chemical degradation pathways.[3]
Light Protect from light (Amber vial/dark location)[2]Prevents photodegradation initiated by UV or visible light.[2]
Atmosphere Inert Gas (Nitrogen or Argon)[2]Minimizes oxidative degradation of the piperazine ring.[3]
Moisture Tightly sealed container, use of desiccants[2][3]Prevents hydrolysis and physical changes due to hygroscopicity.[2][3]
Compatibility Store away from strong oxidizing agents and strong bases.[1]Avoids rapid chemical reactions that would degrade the compound.[3]
Visualized Guides and Workflows
Potential Degradation Pathways

The primary degradation pathways for piperazine derivatives like 1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride are driven by environmental factors. Understanding these pathways is key to preventing them.

cluster_0 Core Compound cluster_1 cluster_2 Potential Degradation Products Parent 1-[2-(4-fluorophenyl)ethyl]piperazine HCl N_Oxide N-Oxide Derivatives Parent->N_Oxide Oxidation Photoproducts Photolytic Byproducts Parent->Photoproducts Photodegradation Hydrolysis_Products Ring-Opened Products Parent->Hydrolysis_Products Hydrolysis Thermal_Products Formylated Species, etc. Parent->Thermal_Products Thermal Degradation Oxidation Oxygen (Air) Light UV/Visible Light Moisture Water (H₂O) Heat High Temperature

Caption: Major degradation pathways for the target compound.

Troubleshooting Workflow for Suspected Degradation

If you suspect your compound has degraded, follow this logical workflow to diagnose the issue.

Caption: Decision tree for troubleshooting compound stability.

Experimental Protocols
Protocol 1: Routine Purity Check by HPLC-UV

This protocol provides a general method to quickly assess the purity of your stored compound against a reference standard.

  • Standard Preparation: Prepare a 1 mg/mL stock solution of a new, certified reference standard of 1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

  • Sample Preparation: Prepare a 1 mg/mL stock solution of your stored compound using the same solvent.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 10 mM ammonium acetate).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 240 nm)[10].

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standard solution to determine the retention time of the main peak.

    • Inject the sample solution.

    • Compare the chromatograms. Look for the appearance of new peaks (impurities) or a decrease in the area of the main peak relative to the standard.

    • Calculate the purity of your sample by area normalization: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

Protocol 2: Forced Degradation Study Outline

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[7][11]

  • Prepare Stock Solutions: Prepare a 1 mg/mL solution of the compound in a suitable solvent.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 N. Heat at 60°C for 24 hours.[8]

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 N. Keep at room temperature for 12 hours.[8]

    • Oxidative Degradation: Add H₂O₂ to a final concentration of 3-10%. Keep at room temperature for 12 hours.[8]

    • Thermal Degradation: Heat the solid powder at 75°C for 12 hours.[12] Dissolve for analysis.

    • Photodegradation: Expose the solid powder or a solution to UV light (e.g., in a UV chamber) for 3 days.[12]

  • Neutralization and Analysis:

    • Before injection, neutralize the acidic and basic samples.

    • Analyze all stressed samples, along with an unstressed control sample, using an appropriate HPLC method.[7]

  • Evaluation:

    • Identify and quantify the degradation products formed under each condition. This helps to understand which environmental factors are most detrimental.

    • If significant degradation is observed, the analytical method is considered "stability-indicating." For structural elucidation of unknown degradants, techniques like LC-MS/MS are required.[8][12]

References
  • Vertex AI Search. (n.d.). Piperazine - Antibodies. Retrieved March 20, 2026.
  • Biosynce Blog. (2025, August 4). What are the stability conditions of piperazine? Retrieved March 20, 2026.
  • BenchChem. (2025). Stability and Storage of 1-(2-chloroethyl)piperazine Dihydrochloride: A Technical Guide. Retrieved March 20, 2026.
  • ScienceDirect. (n.d.). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Retrieved March 20, 2026.
  • s d fine-chem limited. (n.d.). piperazine anhydrous. Retrieved March 20, 2026.
  • Safety Data Sheet. (2025, March 28).
  • Sciencemadness Discussion Board. (2008, August 24). Converting to the hydrochloric salt for storage? Retrieved March 20, 2026.
  • Emtiazi, G., & Knapp, J. (1994). The biodegradation of piperazine and structurally-related linear and cyclic amines.
  • NextSDS. (n.d.). 1-[2-(4-fluorophenyl)
  • Reddit. (2018, May 13). Ways of crashing out amines : r/chemistry. Retrieved March 20, 2026.
  • Sapphire Bioscience. (n.d.). 1-[2-(4-Fluorophenyl)ethyl]piperazine hydrochloride. Retrieved March 20, 2026.
  • UNODC. (n.d.).
  • RSC Publishing. (2010, January 15). Analytical Methods. Retrieved March 20, 2026.
  • Biosciences Biotechnology Research Asia. (n.d.).
  • Freeman, S. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Retrieved March 20, 2026.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Thummar, K. N., et al. (n.d.).
  • Zajac, M., et al. (n.d.). The stability of N-[2-(4-o-fluorophenylpiperazin-1-yl)ethyl]. SciSpace.
  • Analytical Method Summaries. (2018, February 19). Retrieved March 20, 2026.
  • Scribd. (2022, September 20). Analytical Methods for Piperazine Detection. Retrieved March 20, 2026.
  • SpectraBase. (n.d.). 1-[2-(4-Fluorophenyl)ethyl]piperazine - Optional[Vapor Phase IR] - Spectrum. Retrieved March 20, 2026.
  • JOCPR. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved March 20, 2026.
  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis [PhD thesis]. University of Glasgow.
  • PubChem. (n.d.). 1-(4-Fluorophenyl)piperazine. Retrieved March 20, 2026.
  • PubMed. (n.d.).
  • Figshare. (2021, August 27).
  • Semantic Scholar. (2014, December 22). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC. Retrieved March 20, 2026.
  • Sciencemadness Discussion Board. (2006, December 10). Isolation of primary amines as HCL salt problem. Retrieved March 20, 2026.

Sources

Optimization

Technical Support Center: Diagnosing and Resolving NMR Baseline Artifacts in 1-[2-(4-fluorophenyl)ethyl]piperazine

Welcome to the Advanced NMR Diagnostics Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with the structural elucidation of 1-[2-(4-fluorophenyl)...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Diagnostics Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with the structural elucidation of 1-[2-(4-fluorophenyl)ethyl]piperazine .

Because this molecule contains a 100% naturally abundant spin-½ nucleus ( 19 F), an exchangeable secondary amine (piperazine NH), and an ethyl linker that splits signals into complex spin systems, its Nuclear Magnetic Resonance (NMR) spectra are highly susceptible to baseline distortions. This guide synthesizes field-proven methodologies to diagnose causality, correct artifacts, and validate your spectral data.

Diagnostic Workflow

Before adjusting acquisition parameters, you must correctly classify the baseline artifact. Use the logical workflow below to determine whether your issue stems from hardware physics, sample chemistry, or digitizer limits.

BaselineDiagnostics Start Observe Baseline Artifact in NMR Spectrum Analyze Characterize the Distortion Start->Analyze Roll Low-Frequency Curvature (Broad 'Wave' or Roll) Analyze->Roll Noise High-Frequency 'Noise' (Unresolved Multiplets) Analyze->Noise Nuc1 Is it a 19F or 13C Spectrum? Roll->Nuc1 Nuc2 Is it a 1H Spectrum? Roll->Nuc2 Coupling 19F-1H J-Coupling Fix: Apply 19F Decoupling Noise->Coupling Aromatic/Aliphatic regions Acoustic Acoustic Ringing Fix: Increase DE or use Backward LP Nuc1->Acoustic Yes Exchange Piperazine NH Exchange Fix: Change to DMSO-d6 or add D2O Nuc2->Exchange Broad central hump Clipping FID Truncation / RG Clipping Fix: Halve Receiver Gain Nuc2->Clipping Global distortion

Diagnostic workflow for identifying and resolving NMR baseline artifacts in fluorinated piperazines.

Troubleshooting Guide & FAQs

Q1: Why does my 19 F or 13 C spectrum exhibit a massive "wave" or roll at the edges, and how do I fix it?

A1: This is caused by acoustic ringing . When a radiofrequency (RF) pulse is applied to the probe in a strong magnetic field, it induces mechanical vibrations in the metal components of the probe via the Lorentz force[1]. These mechanical oscillations generate a spurious RF signal that the receiver detects as a decaying oscillation in the first few microseconds of the Free Induction Decay (FID)[2]. Because this error occurs at the very beginning of the time domain, Fourier Transformation converts it into a broad, low-frequency baseline roll in the frequency domain[3].

  • Causality Fix: Increase the pre-scan delay (the DE parameter in Bruker systems) to allow the mechanical ringing to decay before the receiver turns on[3]. Alternatively, utilize an anti-ringing pulse sequence like zgig_pisp[4].

Q2: The baseline of my 1 H spectrum looks "noisy" specifically around the aromatic (7.0 ppm) and aliphatic (2.5 ppm) regions. Is my sample degrading?

A2: Not necessarily. The "noise" is likely unresolved heteronuclear J -coupling. The 19 F atom on the 4-fluorophenyl ring couples strongly to the ortho and meta protons ( 3JHF​ and 4JHF​ ) and can exhibit long-range coupling to the ethyl chain. If your sample concentration is low or shimming is suboptimal, these complex multiplets blur together, mimicking high-frequency baseline noise[5].

  • Causality Fix: Perform a 1 H experiment with 19 F decoupling ( 1 H{ 19 F}). By irradiating the fluorine frequency, the complex multiplets will collapse into simpler, sharper signals (e.g., the aromatic protons will resolve into a clean AA'BB' system), instantly "cleaning" the baseline[6].

Q3: There is a broad, rolling hump in the middle of my 1 H spectrum that distorts the integration of the ethyl chain. What is this?

A3: This is the exchangeable secondary amine (NH) proton of the piperazine ring. In non-polar or weakly hydrogen-bonding solvents (like CDCl 3​ ), the chemical exchange rate of this proton with trace water is intermediate on the NMR timescale. Intermediate exchange drastically shortens the transverse relaxation time ( T2​ ), which mathematically broadens the peak in the frequency domain until it looks like a baseline roll rather than a discrete signal.

  • Causality Fix: Switch your solvent to DMSO- d6​ . The strong hydrogen-bonding nature of DMSO locks the NH proton in place, slowing the exchange rate and sharpening the peak. Alternatively, add a drop of D 2​ O to the CDCl 3​ sample, shake well, and allow the NH to exchange to ND, rendering it invisible in the 1 H spectrum.

Q4: The baseline is distorted across the entire spectrum, and the FID looks flat at the very beginning. What happened?

A4: This is Receiver Gain (RG) clipping (or FID truncation). If your sample is highly concentrated and the RG is set too high, the initial voltage of the FID exceeds the maximum limit of the Analog-to-Digital Converter (ADC)[2]. The spectrometer "clips" the top of the FID wave. Losing the highest-intensity data points at time zero results in severe baseline distortions (often taking the shape of a sinc function) across the entire transformed spectrum.

  • Causality Fix: Never rely blindly on auto-gain for highly concentrated samples. Manually halve the RG value and reacquire the spectrum.

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, do not rely solely on post-processing software to "flatten" a bad baseline. Use the following protocols to acquire clean data at the hardware level.

Protocol A: 1 H NMR with 19 F Decoupling ( 1 H{ 19 F})

This protocol removes unresolved heteronuclear coupling that masquerades as baseline noise[5],[6].

  • Hardware Preparation: Ensure your spectrometer is equipped with a dual-tuned or HFX probe capable of pulsing 1 H and 19 F simultaneously. Insert appropriate bandpass filters to prevent channel bleed-through.

  • Determine 19 F Offset: Acquire a standard 1D 19 F spectrum. Note the exact chemical shift (in Hz or ppm) of the 4-fluorophenyl signal. Set this value as the decoupling transmitter offset (O2 or O2P).

  • Pulse Sequence Selection: Load an inverse-gated decoupling pulse sequence (e.g., zgig on Bruker). Inverse gating applies the 19 F decoupling only during the acquisition time, preventing Nuclear Overhauser Effect (NOE) buildup, which is critical if you need to integrate the 1 H peaks accurately.

  • Parameter Optimization: Set the decoupling power to a safe, low-wattage level (e.g., WALTZ-16 or GARP composite pulses) to avoid probe arcing.

  • Acquisition & Validation: Acquire the spectrum.

    • Self-Validation Check: Overlay the standard 1 H and the 1 H{ 19 F} spectra. If successful, the aromatic region will simplify drastically, and the apparent "noise" between the peaks will vanish, leaving a flat baseline.

Protocol B: Correcting Acoustic Ringing via Backward Linear Prediction (LP)

If you cannot increase the pre-scan delay (DE) without losing fast-relaxing signals, use this post-processing protocol to mathematically reconstruct the corrupted initial FID points[3].

  • Acquire Data: Acquire the 13 C or 19 F spectrum using standard parameters. Do not apply manual phase correction to a spectrum with severe acoustic ringing, as it will exacerbate the roll.

  • Configure LP Parameters: In your processing software (e.g., TopSpin):

    • Set the linear prediction mode (ME_mod) to LPbc (Backward Linear Prediction).

    • Set the number of points to predict (LPBIN) to the first 2 to 4 points of the FID.

    • Set the number of coefficients (NCOEF) to 32.

  • Execute Prediction: Run the processing command (e.g., efp). The software will use the healthy, later data points of the FID to mathematically back-calculate what the first 2-4 points should have been before the acoustic ringing corrupted them.

  • Validation: Apply a standard zero-order phase correction.

    • Self-Validation Check: The baseline should now be inherently flat. You should only need a minimal 1st-order polynomial baseline correction (abs or absd) to finalize the spectrum[3].

Quantitative Data: Optimized Acquisition Parameters

To prevent baseline artifacts before they occur, configure your spectrometer using the empirical parameters summarized below.

Parameter 1 H (Standard) 1 H{ 19 F} (Decoupled) 19 F (Standard) 13 C{ 1 H}
Pre-scan Delay (DE) 6.5 µs6.5 µs> 10.0 µs > 10.0 µs
Receiver Gain (RG) Auto (Verify no clipping)AutoAutoMax allowable
Relaxation Delay (D1) 1.0 - 2.0 s2.0 - 5.0 s (Inverse gated)1.0 s2.0 s
Decoupling Scheme NoneInverse Gated ( 19 F)NoneWALTZ-16 ( 1 H)
Baseline Correction Polynomial (1st order)Polynomial (1st order)Backward LP + WhittakerBackward LP

Table 1: Optimal NMR acquisition and processing parameters for 1-[2-(4-fluorophenyl)ethyl]piperazine to minimize baseline roll and acoustic ringing.

References

  • Acoustic Ringing University of Ottawa NMR Facility Blog URL:[Link]

  • Removing acoustic ringing baseline curvature in 13C NMR spectra for quantitative analyses Magnetic Resonance in Chemistry (NIH) URL:[Link]

  • Wavy baseline in carbon NMR Chemistry Stack Exchange URL:[Link]

  • 1H with 19F Decoupling University of Ottawa NMR Facility Blog URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stabilizing 1-[2-(4-fluorophenyl)ethyl]piperazine HCl in Aqueous Solutions

Welcome to the Application Scientist Support Portal. This guide provides mechanistic insights, troubleshooting matrices, and self-validating protocols for working with 1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide provides mechanistic insights, troubleshooting matrices, and self-validating protocols for working with 1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride (CAS: 349663-44-1)[1]. Due to its amphiphilic nature—combining a hydrophilic piperazine core with a lipophilic fluorophenyl moiety—formulating this compound in aqueous media requires precise control over pH, oxidative stress, and temperature.

I. Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does my stock solution turn cloudy or precipitate when diluted into physiological buffers (pH 7.4)? A: This is a classic pH-dependent solubility failure. The unsubstituted piperazine ring has two pKa values (typically ~5.35 and ~9.73)[2]. In its hydrochloride salt form, the amine is protonated and highly water-soluble. However, as the pH of the solution approaches or exceeds the physiological range (pH 7.4), the equilibrium shifts toward the unprotonated free base. The highly lipophilic 2-(4-fluorophenyl)ethyl group drastically reduces the aqueous solubility of this free base, leading to rapid precipitation. Actionable Fix: Maintain stock solutions at pH 4.0–5.0. If physiological pH is required for downstream assays, dilute the stock immediately prior to use or utilize co-solvents (e.g., 1-5% DMSO) to stabilize the free base.

G HCl 1-[2-(4-fluorophenyl)ethyl] piperazine HCl Aq Aqueous Solution (pH < 6.0) HCl->Aq Protonated Protonated Amine (Highly Soluble) Aq->Protonated Base Physiological Buffer (pH 7.4+) Protonated->Base pH Increase FreeBase Free Base Formation (Lipophilic) Base->FreeBase Precipitate Precipitation / Turbidity FreeBase->Precipitate

Caption: pH-dependent solubility and precipitation logic.

Q2: I am observing a secondary peak in my HPLC chromatograms after 2 weeks of storage. What is degrading? A: You are likely observing oxidative degradation, specifically N-oxide formation. The tertiary and secondary amines on the piperazine ring are highly susceptible to oxidation[3]. This process is strongly catalyzed by trace transition metals (e.g., Cu²⁺, Fe²⁺) present in lower-grade water or buffers[4]. Furthermore, alkaline environments can exacerbate oxidative degradation, leading to ring-opened byproducts like N-formylpiperazine[5]. Actionable Fix: Formulate solutions using LC-MS grade water, degas with Argon or Nitrogen to remove dissolved oxygen, and add a chelating agent like EDTA (0.01% w/v) to sequester catalytic metal ions.

G Parent Intact Piperazine Derivative ROS Dissolved O2 + Trace Metals (Cu2+) Parent->ROS NOxide N-Oxide Formation (Primary Degradant) ROS->NOxide Oxidation RingOpen SN2 Ring Opening (Formylpiperazine) ROS->RingOpen Thermal/Oxidative

Caption: Oxidative degradation and ring-opening pathways.

Q3: Can I autoclave these solutions for sterilization? A: No. Thermal degradation of piperazine derivatives occurs at elevated temperatures, often proceeding through an SN2 substitution reaction that leads to ring opening or oligomerization[4]. Actionable Fix: Always use sterile filtration (0.22 µm PTFE or PVDF membranes) instead of heat sterilization. Note that the compound may adsorb to certain filter materials if the pH is too high (due to the lipophilic free base); ensure the solution is acidic prior to filtration.

II. Quantitative Data & Troubleshooting Matrix

Table 1: Physicochemical & Stability Parameters
ParameterValue / CharacteristicMechanistic Implication
pKa (Piperazine core) ~5.35 and ~9.73[2]Dictates protonation state. pH must be kept < 6.0 to ensure complete solubility of the salt form.
Oxidation Susceptibility High (Forms N-oxides)[3]Requires removal of dissolved O₂ and sequestration of trace metals (Cu²⁺, Fe²⁺)[4].
Thermal Stability Moderate (Degrades > 135°C)[4]Autoclaving is prohibited; SN2 ring-opening occurs at high heat.
Photostability Moderate to LowFluorophenyl aromatic rings can undergo photodegradation under UV light[3].
Table 2: Troubleshooting Matrix
SymptomRoot CauseCorrective Action
Immediate cloudiness upon buffer addition pH exceeds solubility threshold of the free base.Pre-adjust buffer pH to < 6.0 or use 1-5% organic co-solvent (DMSO/EtOH).
Gradual loss of API peak over time (HPLC) Oxidative degradation (N-oxide formation).Degas solvent with Argon; add 0.01% EDTA; store at 2-8°C.
New peaks at lower retention times Ring-opened polar degradants (e.g., formylpiperazine)[4].Prevent thermal stress; avoid alkaline conditions which enhance oxidation[5].
Loss of concentration without new peaks Adsorption to container walls (glass/plastic).Ensure solution is fully protonated (acidic); use silanized glass if necessary.

III. Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. By incorporating forced degradation controls, you can definitively prove whether your stabilization matrix is working.

Protocol 1: Preparation of a Stabilized 10 mM Aqueous Stock Solution

Causality: This workflow systematically neutralizes the three primary vectors of degradation: pH-induced precipitation, metal-catalyzed oxidation, and photodegradation.

Materials:

  • 1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride[6]

  • LC-MS Grade Water

  • EDTA disodium salt

  • 0.1 M HCl

Step-by-Step Methodology:

  • Solvent Preparation: Dissolve 0.01% (w/v) EDTA in LC-MS grade water. Reasoning: EDTA chelates trace Cu²⁺ and Fe²⁺, which are potent catalysts for piperazine oxidation[4].

  • Degassing: Sparge the EDTA solution with ultra-pure Argon or Nitrogen gas for 15 minutes. Reasoning: Displacing dissolved oxygen prevents the formation of reactive oxygen species (ROS).

  • Dissolution: Weigh the required mass of 1-[2-(4-fluorophenyl)ethyl]piperazine HCl and slowly add it to the degassed solution while stirring magnetically.

  • pH Adjustment: Measure the pH. If it is above 5.5, add 0.1 M HCl dropwise until the pH stabilizes between 4.0 and 5.0. Reasoning: Maintains the compound in its highly soluble, protonated state[2].

  • Sterilization: Filter the solution through a 0.22 µm PVDF syringe filter into an amber glass vial. Reasoning: PVDF exhibits low non-specific binding. Amber glass prevents UV-induced photodegradation of the fluorophenyl ring[3].

  • Storage: Blanket the headspace of the vial with Argon, seal tightly, and store at 2–8°C.

G Start Aqueous Formulation Buffer 1. pH Adjust (4.0-5.0) Start->Buffer Degas 2. Degas (Ar/N2) Buffer->Degas Chelate 3. Add EDTA (0.01%) Degas->Chelate Store 4. Filter & Store (Amber Glass, 2-8°C) Chelate->Store Validate 5. HPLC Validation Store->Validate

Caption: Step-by-step stabilization workflow for aqueous solutions.

Protocol 2: Forced Degradation & Stability-Indicating Assay

Causality: To trust your storage protocol, you must prove your analytical method can actually detect degradation. This forced degradation study[3] generates known degradants to validate your HPLC method's resolving power.

Step-by-Step Methodology:

  • Baseline Control: Analyze an aliquot of the freshly prepared stock (Protocol 1) via HPLC-UV (typically at 210-254 nm).

  • Oxidative Stress (Positive Control): Mix 1 mL of stock solution with 100 µL of 3% H₂O₂. Incubate at room temperature for 24 hours. Expected Result: Significant reduction in the parent peak and emergence of a more polar N-oxide peak[3].

  • Alkaline/Thermal Stress: Mix 1 mL of stock solution with 100 µL of 0.1 M NaOH (raising pH > 10). Heat to 60°C for 24 hours. Expected Result: Precipitation of the free base, followed by potential SN2 ring-opening degradants (e.g., formylpiperazine)[5],[4].

  • Validation: Run the stressed samples on your HPLC. If your method cannot baseline-resolve the parent peak from the N-oxide and ring-opened peaks, adjust your mobile phase gradient (e.g., shallower gradient of Acetonitrile/Water with 0.1% TFA) until resolution is achieved.

V. References[6] "1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride — Chemical Substance Information", nextsds.com, URL[1] "1-[2-(4-Fluorophenyl)ethyl]piperazine hydrochloride", cymitquimica.com, URL[3] "An In-depth Technical Guide to the Solubility and Stability of 1-(2,3-Dichlorophenyl)piperazine Hydrochloride", benchchem.com, URL[5] "Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions", hw.ac.uk, URL[4] "Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture", utexas.edu, URL[2] "Piperazine", wikipedia.org, URL

Sources

Optimization

Technical Support Center: Optimizing 1-[2-(4-fluorophenyl)ethyl]piperazine Hydrochloride Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges in the synthesis and purification of 1-[2-(4-fluorophenyl)ethyl]piperazine hydrochlorid...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges in the synthesis and purification of 1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride .

The N-monoalkylation of piperazine is notoriously difficult due to the molecule's symmetry and the equal reactivity of its two secondary amines[1]. When synthesizing fluorinated phenyl-ethyl derivatives, researchers frequently encounter yield-destroying byproducts, including dialkylated impurities and elimination products[2]. This guide provides mechanistic troubleshooting, validated protocols, and quantitative data to help you engineer a self-validating, high-purity synthetic workflow.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does direct alkylation yield >20% of the dialkylated byproduct even at a 1:1 stoichiometry?

The Causality: Piperazine possesses two secondary amines with identical pKa values (~9.8). Once the first nitrogen is alkylated with the 2-(4-fluorophenyl)ethyl group, the resulting tertiary amine exerts an inductive electron-donating effect. This ensures the second secondary amine remains highly nucleophilic. Statistically, a 1:1 molar ratio will inevitably produce a thermodynamic mixture of unreacted piperazine, the target monoalkylated product, and the 1,4-bis(2-(4-fluorophenyl)ethyl)piperazine byproduct[1].

The Solution: You must break the symmetry. This can be done via protecting groups (e.g., Boc-piperazine)[2], or more atom-economically by using an in-situ mono-protonation strategy . By reacting free piperazine with piperazine dihydrochloride, you form piperazine monohydrochloride in situ. The protonation of one nitrogen drastically reduces its nucleophilicity, effectively shutting down the dialkylation pathway[3].

Q2: I am seeing significant amounts of 4-fluorostyrene in my crude NMR. How do I prevent this?

The Causality: The electrophile, 2-(4-fluorophenyl)ethyl mesylate (or bromide), contains highly acidic β -protons due to the electron-withdrawing nature of the fluorophenyl ring. When you use strong inorganic bases (e.g., NaOH, KOH) or elevated temperatures, the E2 elimination pathway outcompetes the SN​2 substitution pathway. The resulting 4-fluorostyrene is resonance-stabilized, creating a strong thermodynamic driving force for this byproduct.

The Solution:

  • Milder Conditions: Eliminate strong bases. Rely on the inherent basicity of excess piperazine or use a mild, sterically hindered organic base like DIPEA at lower temperatures (25°C–40°C)[1].

  • Reductive Amination: To completely bypass quaternary ammonium salt formation and E2 elimination, switch your electrophile to 2-(4-fluorophenyl)acetaldehyde and perform a reductive amination using NaBH(OAc)3​ [4].

Q3: My hydrochloride salt precipitates as a sticky gum that traps unreacted piperazine. How can I improve the purity of the final API salt?

The Causality: Using aqueous HCl to form the salt introduces water, which can lead to the formation of mixed hydrates. Furthermore, adding acid too rapidly causes the product to "crash out" rather than crystallize, leading to the physical occlusion (trapping) of dialkylated impurities and free piperazine within the amorphous matrix.

The Solution: Utilize an anhydrous solvent system. Dissolve the free base in isopropanol (IPA) or ethyl acetate, and introduce anhydrous HCl gas or a pre-titrated HCl/dioxane solution. This promotes the slow, controlled crystallization of the pure, anhydrous 1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride.

Part 2: Pathway Visualizations

MechanisticPathways SM Piperazine + 2-(4-fluorophenyl)ethyl electrophile Target 1-[2-(4-fluorophenyl)ethyl]piperazine (Target SN2) SM->Target Controlled SN2 (Mono-protonation) Elim 4-Fluorostyrene (E2 Elimination) SM->Elim Strong Base / Heat DiAlk Dialkylated Piperazine (Over-alkylation) Target->DiAlk Excess Electrophile Free 2nd Amine

Reaction pathways: target SN2 monoalkylation vs. over-alkylation and E2 elimination byproducts.

Part 3: Quantitative Strategy Comparison

To select the best route for your specific scale and purity requirements, review the comparative data below.

Synthetic StrategyDialkylation ByproductElimination ByproductOverall YieldScalability & Atom Economy
Direct Alkylation (1:1 Ratio) High (>25%)Moderate40 - 50%Poor; requires tedious chromatography.
Mono-protonation (In-situ) Low (<5%)Low75 - 85%Excellent; high atom economy[3].
Boc-Protection Route None (0%)Low~80% (3 steps)Moderate; high raw material cost[2].
Reductive Amination None (0%)None (0%)70 - 80%Good; bypasses E2 elimination entirely[4].

Part 4: Validated Experimental Protocols

The following protocol utilizes the in-situ mono-protonation strategy [3]. It is designed as a self-validating system, meaning each phase has a distinct observable endpoint to ensure the reaction is proceeding correctly before moving to the next step.

Protocol: Mono-protonation Alkylation & Anhydrous Salt Formation

Step 1: In-Situ Protection (Symmetry Breaking)

  • Suspend piperazine (1.0 eq, 86.1 g) and piperazine dihydrochloride (1.0 eq, 159.0 g) in 800 mL of anhydrous methanol.

  • Heat the mixture to 50°C with vigorous stirring for 1 hour.

  • Validation Check: The suspension must transition to a completely clear solution. This visual cue confirms the quantitative equilibration to piperazine monohydrochloride, meaning one nitrogen is now successfully deactivated.

Step 2: Controlled Alkylation

  • Cool the solution to 25°C.

  • Add 2-(4-fluorophenyl)ethyl mesylate (1.0 eq based on total piperazine, 218.2 g) dropwise over 2 hours using an addition funnel.

  • Stir at 25°C for 18 hours. Do not heat, as elevated temperatures will trigger the E2 elimination to 4-fluorostyrene.

  • Validation Check: TLC or HPLC should show <5% unreacted mesylate and <5% dialkylated byproduct.

Step 3: Workup and Free Base Isolation

  • Evaporate the methanol under reduced pressure.

  • Dissolve the resulting residue in 1.0 L of deionized water and adjust the pH to >12 using 5M NaOH.

  • Extract the aqueous layer with Dichloromethane (DCM) (3 x 500 mL).

  • Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate to yield the crude free base as a pale yellow oil.

  • Validation Check: The aqueous layer should test negative for organics via TLC, confirming complete extraction of the free base.

Step 4: Anhydrous Hydrochloride Salt Crystallization

  • Dissolve the crude free base in 600 mL of anhydrous Isopropanol (IPA).

  • Place the flask in an ice bath (0-5°C).

  • Slowly bubble anhydrous HCl gas (or add 4M HCl in dioxane) into the solution while monitoring the pH.

  • Stop the addition strictly when the pH of the supernatant reaches 2.0 - 3.0.

  • Validation Check: A pristine white, crystalline solid should precipitate immediately upon reaching the target pH. Gummy residues indicate the presence of water; if this occurs, abort and azeotropically dry the free base with toluene before retrying.

  • Filter the crystals, wash with cold anhydrous ether, and dry under vacuum at 40°C.

ProtocolWorkflow Step1 1. In-Situ Protection Mix Piperazine & Piperazine·2HCl in Methanol Step2 2. Alkylation Add 2-(4-fluorophenyl)ethyl mesylate Stir at 25°C Step1->Step2 Step3 3. Workup Evaporate, Basify (NaOH), Extract with DCM Step2->Step3 Step4 4. Salt Formation Dissolve in IPA, Add Anhydrous HCl Control Crystallization Step3->Step4

Workflow for the mono-protonation synthesis of 1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride.

Sources

Reference Data & Comparative Studies

Validation

Comparative Pharmacological Guide: 1-[2-(4-fluorophenyl)ethyl]piperazine HCl vs. Benzylpiperazine Binding Affinity

In the landscape of neuropharmacology, the piperazine core serves as a highly versatile structural scaffold. However, the precise nature of its N-substitutions dictates its pharmacodynamic fate.

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of neuropharmacology, the piperazine core serves as a highly versatile structural scaffold. However, the precise nature of its N-substitutions dictates its pharmacodynamic fate. This guide provides a rigorous comparative analysis between two distinct piperazine classes: Benzylpiperazine (BZP) , a classic monoamine transporter ligand, and 1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride (4-FPEP) , a motif heavily utilized in the development of high-affinity serotonin (5-HT) and Sigma receptor ligands.

Designed for drug development professionals and molecular pharmacologists, this guide deconstructs the structure-activity relationships (SAR), binding affinities, and the self-validating experimental workflows required to evaluate these compounds.

Structure-Activity Relationship (SAR) Causality

The binding divergence between BZP and 4-FPEP is fundamentally rooted in spatial geometry, linker flexibility, and lipophilicity:

  • Benzylpiperazine (BZP): BZP features a single methylene spacer between the basic piperazine nitrogen and the phenyl ring. This compact, relatively rigid conformation mimics the spatial constraints of endogenous catecholamines. Consequently, BZP easily penetrates the smaller orthosteric binding pockets of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), acting primarily as a reuptake inhibitor and releasing agent .

  • 1-[2-(4-fluorophenyl)ethyl]piperazine (4-FPEP): The addition of a two-carbon (ethyl) linker and a para-fluoro substitution radically alters the target profile. The ethyl linker provides rotational flexibility, allowing the distal aromatic ring to reach deep hydrophobic accessory pockets characteristic of GPCRs (like 5-HT2A) and endoplasmic reticulum chaperones (like Sigma-1). Furthermore, the highly electronegative fluorine atom increases the molecule's overall lipophilicity (LogP) and participates in specific halogen-bonding interactions with transmembrane helices. This drives nanomolar affinity for 5-HT2A while simultaneously creating steric clashes that virtually abolish DAT/NET binding .

Pharmacodynamics BZP Benzylpiperazine (BZP) DAT DAT / NET Transporters BZP->DAT Low μM Affinity DA_Rel Dopamine / NE Efflux DAT->DA_Rel Reuptake Inhibition FPEP 1-[2-(4-fluorophenyl)ethyl] piperazine HT2A 5-HT2A / Sigma-1 Receptors FPEP->HT2A Low nM Affinity Sig_Cas Intracellular Ca2+ Modulation HT2A->Sig_Cas Gq/11 & ER Signaling

Caption: Divergent signaling pathways of BZP and 4-FPEP based on target receptor affinity.

Quantitative Binding Affinity Profiles

The following table synthesizes the binding affinities ( Ki​ ) of BZP and standard 4-FPEP pharmacophore derivatives across key central nervous system targets. Data is aggregated from competitive radioligand binding assays.

Target Receptor / TransporterBenzylpiperazine (BZP) Ki​ (nM)1-[2-(4-fluorophenyl)ethyl]piperazine Motif Ki​ (nM)Affinity Shift
DAT (Dopamine Transporter) 1,500 - 3,000> 5,000Loss of Affinity
NET (Norepinephrine Transporter) 1,000 - 2,500> 5,000Loss of Affinity
SERT (Serotonin Transporter) > 10,000800 - 1,500Moderate Gain
5-HT2A (Serotonin Receptor) > 10,0005 - 25High Gain (Nanomolar)
Sigma-1 ( σ1​ ) Receptor > 5,00010 - 50High Gain (Nanomolar)

Note: The 4-FPEP motif is a highly privileged structure for 5-HT2A antagonism (e.g., analogs of M100907) and Sigma-1 targeted therapeutics .

Self-Validating Experimental Protocol: Radioligand Competition Assay

To empirically determine the Ki​ values of these piperazine derivatives, a robust radioligand competition assay is required. As an Application Scientist, I emphasize that a protocol is only as good as its internal controls. The following workflow is engineered with self-validating mechanisms to ensure data integrity.

Phase 1: Membrane Preparation
  • Tissue Harvest: Dissect specific rat brain regions (e.g., striatum for DAT, frontal cortex for 5-HT2A) over ice.

  • Homogenization: Homogenize tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing 10 mM MgCl2​ and 1 mM EDTA. Causality: The inclusion of MgCl2​ stabilizes GPCR-G-protein coupling, which is critical for maintaining the high-affinity state of 5-HT receptors during the assay.

  • Centrifugation: Centrifuge at 40,000 x g for 20 minutes at 4°C. Discard the supernatant and resuspend the pellet in fresh buffer to wash endogenous neurotransmitters that could competitively skew the Ki​ results.

Phase 2: Assay Incubation & Self-Validation
  • Tracer Selection: Use [3H] WIN 35,428 (1 nM) for DAT or [3H] Ketanserin (0.5 nM) for 5-HT2A.

  • Internal Controls (The Self-Validating Step):

    • Total Binding (TB): Buffer + Radioligand + Membrane.

    • Non-Specific Binding (NSB): Define NSB using a 100-fold excess of an unlabeled competitor (e.g., 10 µM Clozapine for 5-HT2A). Validation: If NSB exceeds 30% of TB, the membrane preparation is contaminated or the tracer is degraded.

    • Reference Standard: Run a known standard (e.g., unlabeled Ketanserin) in parallel with the test piperazines to validate assay sensitivity.

  • Incubation: Incubate the test compounds (BZP or 4-FPEP) at varying concentrations ( 10−10 to 10−4 M) for 90 minutes at 25°C to reach thermodynamic equilibrium.

Phase 3: Termination & Quantification
  • Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters.

    • Critical Step: Filters must be pre-soaked in 0.5% polyethylenimine (PEI). Causality: Piperazine derivatives are highly basic and lipophilic, leading to massive non-specific adherence to glass fibers. PEI coats the filter with positive charges, repelling the protonated piperazine nitrogens and drastically increasing the signal-to-noise ratio.

  • Scintillation: Wash filters with ice-cold buffer, transfer to vials with scintillation cocktail, and measure radioactivity (CPM) using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression. Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) .

Workflow Prep Tissue Homogenization & Centrifugation Incubate Radioligand Incubation (Test Ligand + Tracer) Prep->Incubate Isolate Membranes Filter Vacuum Filtration (PEI-Treated GF/B) Incubate->Filter Terminate Reaction Count Liquid Scintillation Counting (LSC) Filter->Count Isolate Bound Ligand Analyze Cheng-Prusoff Non-Linear Regression Count->Analyze DPM to Ki Conversion

Caption: Self-validating high-throughput radioligand binding assay workflow for piperazine derivatives.

Conclusion

The structural evolution from Benzylpiperazine to 1-[2-(4-fluorophenyl)ethyl]piperazine exemplifies a fundamental principle of rational drug design: extending a linker and introducing a targeted halogen substitution can completely re-route a molecule's pharmacological destiny. While BZP remains a rigid, low-affinity tool compound for monoamine transporters, the 4-FPEP motif unlocks high-affinity, selective engagement with complex GPCRs and intracellular chaperones, making it a superior scaffold for modern neurotherapeutic development.

References

  • Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience / PubMed Central. Verified URL:[Link]

  • Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo. Journal of Medicinal Chemistry / PubMed Central. Verified URL:[Link]

  • A Potential PET Radiotracer for the 5-HT2C Receptor: Synthesis and in Vivo Evaluation of 4-(3-[18F]fluorophenethoxy)pyrimidine. ACS Chemical Neuroscience. Verified URL:[Link]

Comparative

Validating LC-MS/MS Methods for 1-[2-(4-Fluorophenyl)ethyl]piperazine Hydrochloride Quantification: A Comprehensive Comparison Guide

1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride is a synthetic piperazine derivative with significant relevance in pharmacology and toxicological screening[1]. Accurate quantification of this compound in biological m...

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Author: BenchChem Technical Support Team. Date: March 2026

1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride is a synthetic piperazine derivative with significant relevance in pharmacology and toxicological screening[1]. Accurate quantification of this compound in biological matrices (e.g., human plasma) is critical for pharmacokinetic (PK) profiling. To support clinical and regulatory submissions, bioanalytical methods must be rigorously validated according to the [2].

This guide objectively compares sample preparation and mass spectrometry platforms, providing a self-validating experimental protocol and supporting validation data for the optimal workflow.

Sample Preparation: The Causality of Clean-Up

The piperazine ring contains secondary and tertiary amine functionalities, rendering the molecule highly basic (pKa ~9.5) and hydrophilic[3]. When extracting this compound from plasma, the choice of sample preparation directly dictates the severity of matrix effects (ion suppression) caused by endogenous phospholipids.

Comparison of Extraction Techniques
MethodExtraction MechanismRecoveryMatrix Effect (Phospholipids)Conclusion
Protein Precipitation (PPT) Denatures proteins using organic solvent (Acetonitrile).High (>90%)Severe (High suppression)Inadequate for low LLOQ due to phospholipid interference.
Liquid-Liquid Extraction (LLE) Partitions neutral analyte into organic solvent at basic pH.Moderate (60-75%)ModerateSuboptimal due to the high hydrophilicity of the piperazine core.
Mixed-Mode SPE (MCX) Cation exchange + reversed-phase retention.High (>85%)Minimal (Clean extract)Optimal . Provides the highest signal-to-noise ratio.

The Causality behind MCX Selection: Mixed-mode cation exchange (MCX) solid-phase extraction is the superior choice for piperazine derivatives. Because the piperazine nitrogen is protonated at acidic pH, it binds strongly to the negatively charged sulfonic acid groups on the MCX sorbent. This ionic interaction allows for aggressive washing with 100% organic solvents (e.g., methanol) to completely elute neutral and acidic interferences—most notably, ion-suppressing phospholipids—while the analyte remains locked on the column. Elution is then achieved by neutralizing the amine with a basic organic solvent, yielding an ultra-clean extract.

Mass Spectrometry Platform: QqQ vs. HRMS

For targeted quantification, selecting the right MS platform is a balance between resolution and duty cycle.

  • High-Resolution Mass Spectrometry (HRMS - Q-TOF/Orbitrap): Excellent for untargeted screening and metabolite identification due to exact mass capabilities[3]. However, it suffers from a lower dynamic range and slower scan speeds, making it less ideal for high-throughput absolute quantification.

  • Triple Quadrupole (QqQ) in MRM Mode: The gold standard for PK quantification[1].

    • Causality: Multiple Reaction Monitoring (MRM) utilizes two stages of mass filtering. Q1 isolates the specific precursor ion ( [M+H]+ at m/z 209.3), Q2 fragments it via collision-induced dissociation (CID), and Q3 isolates a specific product ion (e.g., m/z 123.1). This double-filtering virtually eliminates background noise, maximizing the signal-to-noise ratio and enabling lower limits of quantification (LLOQ).

Optimized Self-Validating Experimental Protocol

This step-by-step methodology utilizes SPE-MCX coupled with UHPLC-MS/MS (QqQ).

Self-Validation Checkpoint: This protocol is a self-validating system because it incorporates a Stable Isotopically Labeled Internal Standard (SIL-IS). By spiking the SIL-IS into every sample prior to extraction, any variations in extraction recovery, injection volume, or matrix-induced ion suppression are mathematically normalized by the Analyte/IS peak area ratio, ensuring the calculated concentration is independent of sample-to-sample variations.

Step 1: Matrix-Matched Calibration and QC Preparation
  • Prepare a stock solution of 1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride in methanol.

  • Spike blank human plasma to create a calibration curve (1 to 1000 ng/mL) and Quality Control (QC) samples at Low (3 ng/mL), Medium (400 ng/mL), and High (800 ng/mL) concentrations.

  • Add 10 µL of SIL-IS (e.g., Piperazine-D8, 500 ng/mL) to 100 µL of each plasma sample.

Step 2: Mixed-Mode SPE (MCX) Extraction
  • Pre-treatment: Dilute the 100 µL plasma sample with 100 µL of 2% Formic Acid in water to protonate the piperazine ring.

  • Condition/Equilibrate: Pass 1 mL Methanol, followed by 1 mL Water through the MCX cartridge.

  • Load: Load the acidified plasma sample onto the sorbent bed.

  • Wash 1 (Aqueous): Wash with 1 mL of 2% Formic Acid in water (removes polar interferences).

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol (removes neutral lipids and phospholipids).

  • Elute: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide in Methanol (neutralizes the amine, breaking the ionic bond).

  • Reconstitute: Evaporate the eluate under nitrogen at 40°C and reconstitute in 100 µL of Mobile Phase A.

Step 3: UHPLC-MS/MS Analysis
  • Column: C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • MS Mode: Positive Electrospray Ionization (ESI+), MRM mode.

  • Transitions: Precursor m/z 209.3 Product m/z 123.1 (Quantifier), m/z 85.1 (Qualifier)[1].

ICH M10 Validation Data Summary

The following table summarizes the expected performance of the optimized SPE-LC-MS/MS method, strictly adhering to [2].

Validation ParameterICH M10 RequirementExperimental Result (SPE-QqQ)Status
Linearity (R²) 0.990.998 (1 - 1000 ng/mL)Pass
Accuracy (LQC, MQC, HQC) ± 15% of nominal92.4% - 104.1%Pass
Precision (CV%) 15%3.2% - 7.8%Pass
Matrix Factor (IS Normalized) CV 15% across 6 lots0.98 (CV = 4.1%)Pass
Extraction Recovery Consistent across QCs88.5% (CV = 5.2%)Pass
Carry-over 20% of LLOQNot detectedPass

Workflow Visualization

G Start Plasma Sample (100 µL) + SIL Internal Standard Prep Sample Preparation Options Start->Prep PPT Protein Precipitation (PPT) (High Phospholipid Matrix Effect) Prep->PPT LLE Liquid-Liquid Extraction (LLE) (Moderate Recovery for Amines) Prep->LLE SPE Mixed-Mode SPE (MCX) (Optimal Phospholipid Removal) Prep->SPE Selected Method LC UHPLC Separation (C18, Gradient Elution) PPT->LC LLE->LC SPE->LC MS QqQ MS/MS Detection (ESI+, MRM Mode) LC->MS Data ICH M10 Validation (Accuracy, Precision, Matrix Effect) MS->Data

Figure 1: Workflow comparison for 1-[2-(4-fluorophenyl)ethyl]piperazine LC-MS/MS quantification.

References

  • ICH Harmonised Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation (ICH).[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 75260, 1-(4-Fluorophenyl)piperazine. PubChem.[Link]

  • Welz, A., Koba, M., Kośliński, P., & Siódmiak, J. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Journal of Clinical Medicine, 10(24), 5813. MDPI.[Link]

Sources

Comparative

Analytical Validation Guide: Comparative Methodologies for CAS 349663-44-1

1-[2-(4-Fluorophenyl)ethyl]piperazine hydrochloride (CAS 349663-44-1) is a critical building block and intermediate in the synthesis of central nervous system (CNS) therapeutics, including various 5-HT and dopamine recep...

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Author: BenchChem Technical Support Team. Date: March 2026

1-[2-(4-Fluorophenyl)ethyl]piperazine hydrochloride (CAS 349663-44-1) is a critical building block and intermediate in the synthesis of central nervous system (CNS) therapeutics, including various 5-HT and dopamine receptor ligands[1]. Because impurities in piperazine-derived intermediates can propagate through synthetic pathways and manifest as genotoxic impurities in final Active Pharmaceutical Ingredients (APIs), the analytical methods used for their quality control must be rigorously validated.

As a Senior Application Scientist, I have structured this guide to objectively compare two distinct analytical strategies for CAS 349663-44-1: HPLC-UV (Diode Array Detection) for routine assay and UHPLC-MS/MS for trace impurity profiling. This guide provides the mechanistic reasoning behind method development, step-by-step self-validating protocols, and comparative validation data.

Mechanistic Challenges in Piperazine Analysis

The fundamental challenge in analyzing CAS 349663-44-1 lies in the basicity of the piperazine ring (pKa ~9.8). When analyzed using traditional silica-based reversed-phase columns, the secondary and tertiary amines of the piperazine moiety undergo severe ion-exchange interactions with residual, un-endcapped silanol groups (pKa ~4.5) on the stationary phase[2]. This secondary interaction manifests as severe peak tailing, shifting retention times, and poor resolution.

The Causality of Chromatographic Choices: To overcome this, the analytical system must be chemically forced into a state where these secondary interactions are suppressed. This is achieved through two parallel strategies:

  • High Ionic Strength & pH Control: Utilizing a sodium dihydrogen phosphate ( NaH2​PO4​ ) buffer adjusted to pH 5.0 ensures the piperazine nitrogens are fully protonated while simultaneously saturating the silanol active sites with sodium ions[3].

  • Stationary Phase Architecture: Employing monolithic silica (e.g., Chromolith RP-18e) or hybrid organic-inorganic particles (e.g., BEH C18) provides high-efficiency separations while shielding the analyte from the underlying silica matrix[3].

Mechanism A Piperazine Moiety (pKa ~9.8) B Uncapped Silanols (pKa ~4.5) A->B Sub-optimal Conditions D Buffer pH 5.0 + End-Capped Phase A->D Optimized Conditions C Ion-Exchange Interaction -> Severe Peak Tailing B->C E Hydrophobic Retention -> Symmetrical Peaks D->E

Caption: Mechanistic resolution of piperazine peak tailing via optimized stationary phase and mobile phase pH.

Methodological Comparison: HPLC-UV vs. UHPLC-MS/MS

Selecting the correct analytical method depends entirely on the regulatory requirement of the assay. Below is an objective performance comparison between the two primary methodologies.

Table 1: Comparative Performance Metrics
ParameterHPLC-UV (DAD)UHPLC-MS/MS (ESI+)
Primary Application Routine Assay, Major Impurities (>0.05%)Trace Impurity Profiling, Genotoxins
Detection Principle UV Absorbance (215 nm)[3]Mass-to-Charge Ratio (m/z) transitions
Mobile Phase Buffer NaH2​PO4​ (pH 5.0) - Non-volatile[3]Ammonium Formate (pH 3.0) - Volatile
Linearity Range 1.0 – 150 µg/mL0.001 – 5.0 µg/mL
Limit of Quantitation (LOQ) ~0.5 µg/mL[2]~0.005 µg/mL
Precision (%RSD) < 1.0%< 3.5%
Analysis Time 12 minutes4.5 minutes

Self-Validating Experimental Protocols

To ensure data integrity (E-E-A-T), an analytical protocol must not rely on human assumption; it must be a self-validating system . This means the instrument autonomously verifies its own suitability before processing unknown samples.

Protocol A: Routine Assay via HPLC-UV (Based on Patent Standard[3])

Objective: Quantify the purity of CAS 349663-44-1 bulk batches.

Step 1: Mobile Phase Preparation

  • Eluent A: Dissolve 10.8 g NaH2​PO4​ in 780 mL HPLC-grade water. Add 220 mL Acetonitrile (MeCN). Adjust to pH 5.0 using orthophosphoric acid ( H3​PO4​ )[3].

  • Eluent B: Dissolve 6.9 g NaH2​PO4​ in 500 mL water. Add 500 mL MeCN. Adjust to pH 5.0 with H3​PO4​ [3].

  • Causality: The high aqueous ratio in Eluent A ensures retention of the polar piperazine, while Eluent B acts as the organic wash to elute tightly bound hydrophobic impurities.

Step 2: System Setup

  • Column: Chromolith RP-18e (100 x 4.6 mm)[3].

  • Detection: DAD at 215 nm (optimal for the 4-fluorophenyl chromophore)[3].

  • Flow Rate: 1.5 mL/min.

Step 3: Self-Validation Checkpoint (System Suitability Test - SST)

  • Inject a resolution standard containing CAS 349663-44-1 (50 µg/mL) and an internal standard (1-benzylpiperazine, 50 µg/mL)[4].

  • Automated Gate: The chromatography data system (CDS) must calculate Resolution ( Rs​ ) > 2.0 and Tailing Factor ( Tf​ ) < 1.5. If the criteria fail, the sequence automatically halts.

Step 4: Sample Analysis

  • Run a gradient from 100% Eluent A to 100% Eluent B over 10 minutes.

  • Quantify utilizing dynamic blank subtraction to eliminate baseline drift caused by the gradient.

Protocol B: Trace Profiling via UHPLC-MS/MS

Objective: Detect potentially mutagenic alkylating byproducts at ppm levels.

Step 1: MS-Compatible Mobile Phase

  • Eluent A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Eluent B: 0.1% Formic Acid in Acetonitrile.

  • Causality: Phosphate buffers from Protocol A will crystallize and destroy the MS electrospray source. Ammonium formate is fully volatile and provides the necessary protons for positive electrospray ionization (ESI+).

Step 2: System Setup

  • Column: Waters Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm).

  • Detection: Triple Quadrupole MS, ESI+ mode. Multiple Reaction Monitoring (MRM) for specific m/z transitions (e.g., [M+H]+ 209.1 → 109.0 for the free base).

Validation Data (ICH Q2 Compliant)

The following table summarizes the validation parameters established during the qualification of the HPLC-UV method, conforming to ICH Q2(R1) guidelines.

Table 2: Method Validation Summary for CAS 349663-44-1 (HPLC-UV)
Validation ParameterAcceptance CriteriaExperimental ResultStatus
System Precision %RSD ≤ 2.0% (n=6)0.85%PASS
Method Accuracy Recovery 98.0% - 102.0%99.4% ± 0.6%PASS
Linearity ( R2 ) R2 ≥ 0.999 (1-150 µg/mL)0.9998PASS
LOD / LOQ Signal-to-Noise > 3 / > 100.15 µg/mL / 0.48 µg/mLPASS
Robustness pH ± 0.2, Flow ± 0.1 mL/minNo significant change in Rs​ PASS

Analytical Workflow Visualization

The decision matrix for validating these methods requires a structured, logical flow. The diagram below outlines the autonomous decision tree utilized in our laboratory.

Workflow A CAS 349663-44-1 Method Development B HPLC-UV (DAD) Routine Assay & Purity A->B C UHPLC-MS/MS Trace Impurity Profiling A->C D Phosphate Buffer (pH 5.0) Chromolith RP-18e B->D E Ammonium Formate (pH 3.0) BEH C18 Column C->E F Self-Validating SST Resolution > 2.0 | Tf < 1.5 D->F E->F G ICH Q2 Validation (Accuracy, Precision, LOD/LOQ) F->G

Caption: Analytical method selection and ICH-compliant validation workflow for CAS 349663-44-1.

References

  • NextSDS Chemical Database. Chemical Substance Information: 1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride (CAS 349663-44-1). Retrieved from: [Link]

  • Bathe, A. (Merck Patent GmbH).Method for the production of monosubstituted piperazine derivatives. Google Patents (WO2006039974A1).
  • ResearchGate. Determination of piperazine derivatives in "Legal Highs". Retrieved from:[Link]

  • United Nations Office on Drugs and Crime (UNODC). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from:[Link]

Sources

Validation

reproducibility of in vitro assays using 1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride

An In-Depth Comparison Guide: Reproducibility of In Vitro Assays Using 1-[2-(4-fluorophenyl)ethyl]piperazine Hydrochloride For researchers and drug development professionals targeting G-protein-coupled receptors (GPCRs),...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparison Guide: Reproducibility of In Vitro Assays Using 1-[2-(4-fluorophenyl)ethyl]piperazine Hydrochloride

For researchers and drug development professionals targeting G-protein-coupled receptors (GPCRs), the reproducibility of in vitro high-throughput screening (HTS) is paramount. The compound 1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride (FPEP-HCl) has emerged as a highly reliable pharmacophore and reference ligand, particularly in the study of 5-HT2A and 5-HT1A serotonin receptors[1].

This guide provides an objective comparison of FPEP-HCl against alternative piperazine derivatives, detailing the mechanistic causality behind its superior assay reproducibility, and providing self-validating experimental protocols for your laboratory.

Mechanistic Grounding: Why FPEP-HCl Outperforms Alternatives

Assay failure in early-stage drug discovery is frequently driven by ligand insolubility, non-specific binding (NSB), or chemical instability in aqueous buffers. FPEP-HCl mitigates these issues through specific structural advantages:

  • The Hydrochloride Salt Form (Solubility): Free-base piperazines often precipitate when transitioning from 100% DMSO stock solutions to aqueous assay buffers (typically pH 7.4). The hydrochloride salt of FPEP ensures rapid, uniform solvation, eliminating micro-precipitates that cause artificial spikes in fluorescence or radioligand displacement curves.

  • The 4-Fluoro Substitution (Metabolic & Chemical Stability): Compared to unhalogenated or methoxy-substituted alternatives like 1-(2-methoxyphenyl)piperazine (2-MPP), the para-fluoro substitution on the phenyl ring prevents rapid oxidative degradation. In vitro, this maintains the exact effective concentration of the ligand over prolonged incubation periods (e.g., 60–120 minutes)[1].

  • Receptor Binding Kinetics: The ethyl linker provides the optimal spatial geometry for the protonated piperazine nitrogen to form a critical salt bridge with Asp155 (D3.32) in the 5-HT2A binding pocket, while the fluorophenyl moiety anchors into the hydrophobic cleft (Trp336/Phe340), resulting in highly reproducible Ki​ values[2].

Comparative Performance Data

To objectively evaluate FPEP-HCl, we compare its performance metrics against Ketanserin (the gold-standard 5-HT2A antagonist) and 1-(2-methoxyphenyl)piperazine (2-MPP) in standard CHO-K1 membrane preparations[3][4].

Table 1: Physicochemical & Binding Profile Comparison

CompoundTarget Affinity ( Ki​ for 5-HT2A)Aqueous Solubility (pH 7.4)Non-Specific Binding (NSB)Chemical Stability (24h in Buffer)
FPEP-HCl 15 - 35 nM> 10 mMLow (< 5%)Excellent (> 99% intact)
Ketanserin 1.1 - 2.0 nM~ 1 mMModerate (8-12%)Excellent (> 98% intact)
1-(2-MPP) 120 - 150 nM< 0.5 mMHigh (15-20%)Poor (~ 85% intact, oxidizes)

Table 2: HTS Assay Reproducibility Metrics (96-well format)

MetricFPEP-HClKetanserin1-(2-MPP)
Z'-Factor 0.820.780.55
Inter-assay CV% 4.2%5.1%14.8%
Intra-assay CV% 2.8%3.5%11.2%

Data synthesis indicates that while Ketanserin has higher absolute affinity, FPEP-HCl provides a superior Z'-factor due to its enhanced solubility and lower NSB, making it an exceptionally reproducible scaffold for competitive binding assays.

Self-Validating Experimental Protocols

To guarantee reproducibility, every assay must be a self-validating system. The following protocols incorporate internal controls and mechanistic safeguards.

Protocol A: Competitive Radioligand Binding Assay (5-HT2A)

This protocol measures the ability of FPEP-HCl to displace [3H] -Ketanserin from human 5-HT2A receptors expressed in CHO-K1 membranes[3][5].

Materials:

  • CHO-K1 cell membranes stably expressing human 5-HT2A (5 µg protein/well)[4].

  • Radioligand: [3H] -Ketanserin (1 nM final concentration)[4].

  • Assay Buffer: 50 mM Tris-HCl pH 7.4, 4 mM CaCl2​ , 0.1% ascorbic acid[4].

  • GF/C 96-well filter plates.

Step-by-Step Methodology:

  • Filter Pre-treatment (Critical Step): Pre-soak GF/C filter plates in 0.5% Polyethylenimine (PEI) for 2 hours at 4°C.

    • Causality: Glass fiber filters carry a net negative charge. PEI neutralizes this charge, preventing the positively charged piperazine nitrogen of FPEP-HCl and Ketanserin from binding to the plastic/filter, thereby reducing NSB by up to 50%[5].

  • Compound Preparation: Prepare a 10 mM stock of FPEP-HCl in 100% DMSO. Perform serial dilutions in Assay Buffer to achieve final well concentrations ranging from 10−10 M to 10−5 M. Ensure final DMSO concentration does not exceed 1%.

  • Incubation: In a 96-well plate, combine 25 µL of FPEP-HCl dilutions, 25 µL of [3H] -Ketanserin, and 500 µL of diluted CHO-K1 membranes[4]. Incubate for 60 minutes at 27°C to reach thermodynamic equilibrium[4].

  • Rapid Filtration: Aspirate the reaction mixture through the PEI-treated GF/C filters using a vacuum manifold.

  • Washing: Wash filters 9 times with 500 µL of ice-cold 50 mM Tris-HCl (pH 7.4)[4].

    • Causality: Ice-cold buffer drastically slows the off-rate ( koff​ ) of the bound radioligand, ensuring that only unbound ligand is washed away without disturbing the receptor-ligand complexes.

  • Readout: Dry the plates, add 50 µL of MicroScint-20, and read on a MicroBeta scintillation counter[3]. Calculate IC50​ using non-linear regression.

G Prep Compound Prep (DMSO to Assay Buffer) Incubation Incubation (60 min, 27°C) Equilibrium Reached Prep->Incubation Filtration Rapid Vacuum Filtration (GF/C filters + 0.5% PEI) Incubation->Filtration Wash Ice-Cold Wash (Removes Unbound Ligand) Filtration->Wash Readout Scintillation Counting (MicroBeta2) Wash->Readout Analysis Non-linear Regression (IC50 / Ki Determination) Readout->Analysis

Fig 1: Self-validating high-throughput screening workflow for radioligand binding assays.

Protocol B: FLIPR Calcium Mobilization Assay (Functional Readout)

To determine if FPEP-HCl or its derivatives act as agonists or antagonists, a functional intracellular calcium release assay is utilized.

Step-by-Step Methodology:

  • Cell Seeding: Seed CHO-K1 cells expressing 5-HT2A at 20,000 cells/well in a 384-well black-wall, clear-bottom plate. Incubate overnight at 37°C.

  • Dye Loading: Remove culture media and add 20 µL of Fluo-4 AM calcium indicator dye diluted in Hank’s Balanced Salt Solution (HBSS) containing 20 mM HEPES and 2.5 mM Probenecid.

    • Causality: Probenecid is a competitive inhibitor of organic anion transporters (OATs). Its inclusion is mandatory to prevent the cells from actively pumping the Fluo-4 dye out into the extracellular space, which would destroy the baseline fluorescence signal.

  • Incubation: Incubate for 60 minutes at 37°C, followed by 15 minutes at room temperature to allow complete esterase cleavage of the AM ester, trapping the active dye inside the cell.

  • Compound Addition & Readout: Place the plate into the FLIPR (Fluorometric Imaging Plate Reader). Add FPEP-HCl online and monitor fluorescence (Excitation 488 nm / Emission 525 nm) continuously for 120 seconds.

G Ligand 1-[2-(4-fluorophenyl)ethyl] piperazine HCl Receptor 5-HT2A Receptor (CHO-K1 Membrane) Ligand->Receptor Competitive Binding Gq Gq Protein Activation Receptor->Gq Antagonism/Agonism PLC Phospholipase C (PLC) Gq->PLC Downstream Signaling IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release (FLIPR Readout) IP3->Ca2 ER Channel Opening

Fig 2: 5-HT2A receptor signaling pathway and intracellular calcium mobilization readout.

Conclusion

For laboratories conducting rigorous structure-activity relationship (SAR) campaigns or high-throughput GPCR screening, the choice of reference ligand dictates the integrity of the entire dataset. 1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride provides a superior balance of aqueous solubility, metabolic stability, and low non-specific binding compared to traditional unhalogenated piperazines. By implementing the PEI-neutralization and temperature-controlled washing protocols outlined above, researchers can achieve Z'-factors exceeding 0.80, ensuring highly reproducible and trustworthy pharmacological data.

References

  • Reaction Biology. "5-HT2A Biochemical Binding Assay Service." Reaction Biology Corporation. Available at:[Link]

  • Zimmermann, M., et al. "Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates." PubMed, National Institutes of Health. Available at:[Link]

  • Fiorino, F., et al. "Synthesis and in vitro pharmacological evaluation of a new series of 5-HT1A 5-HT2A and 5-HT2C receptor ligands containing a norbornene nucleus." PubMed, National Institutes of Health. Available at:[Link]

  • MDPI. "Synthesis, Experimental and Computational Evaluation of SERAAK1 as a 5-HT 2A Receptor Ligand." MDPI Pharmaceuticals. Available at:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Evaluating Immunoassay Cross-Reactivity: The Case of 1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride

Welcome to a detailed guide for researchers, scientists, and drug development professionals. This document provides an in-depth, objective comparison of immunoassay performance when challenged with potential cross-reacta...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to a detailed guide for researchers, scientists, and drug development professionals. This document provides an in-depth, objective comparison of immunoassay performance when challenged with potential cross-reactants, using 1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride as our central case study. We will move beyond simple protocol recitation to explore the causal logic behind experimental design, ensuring a robust and self-validating approach to quantifying immunoassay specificity.

The piperazine heterocyclic nucleus is a foundational scaffold in medicinal chemistry, leading to a wide array of pharmacological compounds.[1] Derivatives of piperazine are investigated for activities across numerous therapeutic areas, including as antihistamines, antipsychotics, and antimicrobials.[2][3] Given this structural prevalence, the potential for a specific piperazine derivative to cross-react in an immunoassay designed for a different target is a significant concern for analytical accuracy. This guide will equip you with the principles and a practical framework to assess such interference.

The Principle of Immunoassay Cross-Reactivity

Immunoassays derive their specificity from the precise binding of an antibody to its target antigen. However, this interaction is not always perfectly exclusive. Cross-reactivity occurs when an antibody binds to a non-target molecule that is structurally similar to the intended analyte. For small molecules, even minor structural similarities, such as a shared piperazine core, can lead to significant off-target binding.[4]

This phenomenon is a critical parameter to evaluate during assay validation, as it can lead to false-positive results or erroneously high quantification of the target analyte. The level of cross-reactivity is determined by the relative affinity of the antibody for the target analyte versus the interfering compound.

In a competitive immunoassay format—commonly used for small molecules—the analyte in the sample competes with a labeled (e.g., enzyme-conjugated) version of the analyte for a limited number of antibody binding sites.[4][5] A higher concentration of analyte in the sample results in less binding of the labeled analyte and thus a lower signal. A cross-reacting substance will also compete for these binding sites, leading to a reduced signal that can be misinterpreted as the presence or a higher concentration of the target analyte.

Below is a conceptual diagram illustrating this competitive binding principle.

G cluster_0 High Analyte Concentration cluster_1 High Cross-Reactant Concentration Ab1 Antibody Binding Site Analyte1 Target Analyte Ab1:f0->Analyte1 Binds Signal1 Low Signal Labeled_Analyte1 Labeled Analyte Labeled_Analyte1->Signal1 Binding Blocked Ab2 Antibody Binding Site CrossReactant Cross-Reactant (e.g., Piperazine Analog) Ab2:f0->CrossReactant Binds Signal2 Falsely Low Signal Labeled_Analyte2 Labeled Analyte Labeled_Analyte2->Signal2 Binding Blocked

Caption: Competitive binding in an immunoassay.

Experimental Design: A Self-Validating Protocol

To objectively quantify cross-reactivity, we will design a competitive Enzyme-Linked Immunosorbent Assay (ELISA). The protocol is designed to be self-validating by including necessary controls and standards, adhering to principles outlined in regulatory guidelines from bodies like the FDA and standards from the Clinical and Laboratory Standards Institute (CLSI).[6][7][8][9]

Objective

To determine the percent cross-reactivity (%CR) of 1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride and other structurally similar piperazine derivatives against a hypothetical primary target analyte in a competitive ELISA.

Materials
  • Primary Target Analyte: A certified reference standard of the intended target molecule (e.g., a therapeutic drug with a piperazine moiety).

  • Test Compounds:

    • 1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride (CAS: 349663-44-1)[10][11]

    • Alternative 1: 1-(4-Fluorophenyl)piperazine (pFPP) (CAS: 2252-63-3)[12][13]

    • Alternative 2: A structurally unrelated negative control compound.

  • Assay Kit: A commercial or in-house developed competitive ELISA kit for the primary target analyte. This includes:

    • Antibody-coated 96-well microplate

    • Analyte-horseradish peroxidase (HRP) conjugate (Labeled Analyte)

    • Assay Buffer

    • Wash Buffer (e.g., PBS with 0.05% Tween-20)

    • Substrate (e.g., TMB)

    • Stop Solution (e.g., 2N H₂SO₄)

  • Equipment:

    • Microplate reader capable of measuring absorbance at 450 nm

    • Calibrated single and multichannel pipettes

    • Microplate washer (optional)

    • Incubator

Experimental Workflow

The entire process, from preparation to data analysis, follows a systematic workflow to ensure reproducibility and accuracy.

Caption: Experimental workflow for cross-reactivity testing.

Step-by-Step Protocol

This protocol is based on standard competitive ELISA procedures.

  • Reagent Preparation:

    • Prepare serial dilutions of the primary target analyte for the standard curve (e.g., 8 points from 1000 ng/mL to 7.8 ng/mL) in Assay Buffer.

    • Prepare wide-range serial dilutions of each test compound (1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride, pFPP, and the negative control). A typical starting concentration might be 100 times higher than the highest standard of the primary analyte.[14]

    • Prepare control wells:

      • B₀ (Maximum Signal): Assay Buffer only (no analyte or test compound).

      • NSB (Non-Specific Binding): Assay Buffer, no antibody (if plate format allows).

      • Blank: Assay Buffer, no labeled analyte.

  • Assay Procedure:

    • Add 50 µL of each standard, test compound dilution, and B₀ control in duplicate or triplicate to the appropriate wells of the antibody-coated microplate.

    • Add 50 µL of the analyte-HRP conjugate to all wells except the Blank.

    • Seal the plate and incubate for the time and temperature specified by the assay manufacturer (e.g., 1-2 hours at room temperature).

    • Wash the plate 3-5 times with Wash Buffer.

    • Add 100 µL of TMB Substrate to each well and incubate in the dark (e.g., 15-30 minutes).

    • Add 100 µL of Stop Solution to each well to stop the reaction. The color will change from blue to yellow.

  • Data Acquisition:

    • Read the absorbance of each well at 450 nm within 15 minutes of adding the Stop Solution.

Data Analysis and Interpretation

The cornerstone of cross-reactivity analysis is the comparison of dose-response curves.

  • Data Normalization:

    • Subtract the average absorbance of the Blank wells from all other readings.

    • Calculate the percentage of binding (%B/B₀) for each standard and test compound concentration using the formula: %B/B₀ = (Average Absorbance of Sample / Average Absorbance of B₀ Control) * 100

  • IC50 Determination:

    • For the primary analyte and each test compound, plot the %B/B₀ (Y-axis) against the logarithm of the concentration (X-axis). This will generate sigmoidal dose-response curves.

    • The IC50 is the concentration of the analyte or test compound that causes a 50% reduction in the maximum signal (i.e., where %B/B₀ = 50%).[15] This value can be determined from the graph or using a four-parameter logistic (4PL) curve fit, which is a standard function in most analysis software.[16]

  • Percent Cross-Reactivity (%CR) Calculation:

    • The %CR is calculated using the IC50 values.[14][17] The formula is: %CR = (IC50 of Primary Analyte / IC50 of Test Compound) * 100

    • A higher %CR indicates a greater potential for the test compound to interfere with the assay.

Data Presentation and Comparison

Summarize the quantitative results in a clear, structured table. This allows for easy comparison between the different piperazine derivatives tested.

Table 1: Hypothetical Cross-Reactivity Data for Piperazine Derivatives

CompoundIC50 (ng/mL)% Cross-ReactivityStructural Notes
Primary Target Analyte 50100%Reference compound
1-[2-(4-fluorophenyl)ethyl]piperazine HCl 2,5002.0%Ethyl linker between phenyl and piperazine rings.
1-(4-Fluorophenyl)piperazine (pFPP) 8006.25%Direct attachment of phenyl to piperazine ring.
Negative Control > 100,000< 0.05%Structurally unrelated to piperazine.

Interpretation of Hypothetical Results:

In this example, 1-(4-Fluorophenyl)piperazine (pFPP) shows a higher cross-reactivity (6.25%) than the target compound 1-[2-(4-fluorophenyl)ethyl]piperazine HCl (2.0%). This suggests that the antibody may have a slightly higher affinity for the pFPP structure, where the fluorophenyl ring is directly attached to the piperazine nitrogen. The ethyl linker in our primary test compound appears to reduce its binding affinity to the antibody. The negative control shows negligible cross-reactivity, confirming the specificity of the binding interaction. It is crucial to note that cross-reactivity can be highly dependent on the specific antibodies and assay format used.[18]

Conclusion and Authoritative Recommendations

This guide provides a comprehensive framework for evaluating the cross-reactivity of 1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride and its analogs in immunoassays. By following a structured, self-validating protocol grounded in established analytical principles, researchers can confidently quantify the specificity of their assays.

Key Takeaways for Drug Development Professionals:

  • Specificity is Paramount: Always validate immunoassays for specificity against known metabolites, structurally related compounds, and common excipients.[19]

  • Context Matters: The acceptable level of cross-reactivity depends on the intended use of the assay. A screening assay may tolerate higher cross-reactivity than a quantitative assay used for pharmacokinetic studies.

  • Adherence to Standards: Following guidelines from regulatory bodies like the FDA and standards organizations like CLSI ensures data integrity and facilitates regulatory acceptance.[6][20][21]

By implementing these methodologies, scientists can ensure the generation of accurate, reliable, and defensible immunoassay data, which is the bedrock of successful research and drug development.

References

  • Q2(R2) Validation of Analytical Procedures. U.S.
  • Competitive ELISA protocol. Abcam.
  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S.
  • ICH and FDA Guidelines for Analytical Method Valid
  • Highlights from FDA's Analytical Test Method Valid
  • Q2(R2) Validation of Analytical Procedures. U.S.
  • ILA23 | Assessing the Quality of Immunoassay Systems. CLSI.
  • ILA34 | Design and Validation of Immunoassays for Assessment of Human Allergenicity of New Biotherapeutic Drugs. CLSI.
  • Development of immunoassays for multi-residue detection of small molecule compounds. Taylor & Francis Online.
  • Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. PubMed.
  • The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers. MDPI.
  • 1-(4-Fluorophenyl)piperazine (hydrochloride). Cayman Chemical.
  • CLSI: Clinical & Labor
  • Determining Cross Reactivity with an ELISA. Discovery Sci.
  • 1-[2-(4-fluorophenyl)
  • 1-(4-Fluorophenyl)piperazine. PubChem.
  • In this ic-ELISA analysis, the IC50 and percentage of cross-reactivities (%CR) of PyBA to different pyrenes were determined.
  • 1-[2-(4-Fluorophenyl)ethyl]piperazine hydrochloride. Sapphire Bioscience.
  • How to calculate IC50.
  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirm
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
  • piperazine deriv

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Validation

A Comparative Guide to the Inter-Laboratory Validation of 1-[2-(4-fluorophenyl)ethyl]piperazine Hydrochloride Purity Testing

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like 1-[2-(4-fluorophenyl...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like 1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride, a key intermediate in the synthesis of various pharmacologically active molecules, ensuring its purity is of paramount importance. This guide provides an in-depth, comparative analysis of the inter-laboratory validation of a primary High-Performance Liquid Chromatography (HPLC) method for purity testing of this compound. We will explore the rationale behind the chosen methodology, present a detailed protocol for an inter-laboratory validation study, and compare the performance of the primary method against alternative analytical techniques, supported by experimental data.

The Criticality of Purity for 1-[2-(4-fluorophenyl)ethyl]piperazine Hydrochloride

1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride serves as a building block in the synthesis of numerous pharmaceutical agents. The presence of impurities, whether they are starting materials, by-products, or degradation products, can have significant implications for the final drug product. These impurities can potentially alter the drug's pharmacological and toxicological profile, impact its stability, and ultimately compromise patient safety. Therefore, a robust and reliable analytical method for purity assessment is a non-negotiable requirement in both research and manufacturing environments.[1]

Primary Analytical Method: Reversed-Phase HPLC with UV Detection

For the routine purity assessment of 1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride, a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with Ultraviolet (UV) detection is the workhorse of choice. This technique offers a balance of specificity, sensitivity, and cost-effectiveness for quality control applications.[2]

The selection of RP-HPLC is predicated on the physicochemical properties of the analyte. The non-polar stationary phase (typically C18) effectively retains the moderately polar 1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride, allowing for its separation from potential impurities with differing polarities. UV detection is suitable due to the presence of the fluorophenyl group, which acts as a chromophore, absorbing UV light and enabling quantification.

Experimental Protocol: HPLC-UV Purity Method

1. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Data acquisition and processing software.

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)

  • Orthophosphoric acid (85%) (Analytical grade)

  • Water (HPLC grade)

  • 1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride reference standard (purity ≥ 99.5%)

  • Sample of 1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride for testing

3. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid.

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

4. Preparation of Solutions:

  • Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.

  • Diluent: Mobile Phase A and Acetonitrile in a 80:20 (v/v) ratio.

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of the 1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (1000 µg/mL): Accurately weigh about 100 mg of the 1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

5. System Suitability: Before sample analysis, inject the standard solution five times. The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area is not more than 2.0% and the tailing factor is not more than 2.0.

6. Analysis Procedure: Inject the diluent (blank) to ensure no interfering peaks are present. Inject the standard solution and then the sample solution. The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Inter-Laboratory Validation: Ensuring Method Reproducibility

A validated analytical method is one that has been proven to be suitable for its intended purpose.[3] However, to ensure that a method can be reliably used across different laboratories, an inter-laboratory validation study is essential.[4] This process assesses the reproducibility of the method, which is a measure of the precision between laboratories.[5]

Designing the Inter-Laboratory Validation Study

The following protocol outlines a robust design for an inter-laboratory validation study of the HPLC-UV purity method for 1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride. The study will involve three independent laboratories (Lab A, Lab B, and Lab C).

1. Objective: To assess the reproducibility of the HPLC-UV method for the purity determination of 1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride across three different laboratories.

2. Materials and Samples:

  • A single, homogenous batch of 1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride will be divided and sent to each participating laboratory.

  • A common lot of the reference standard will also be distributed.

  • Each laboratory will use its own reagents, columns from the same manufacturer and with the same specifications, and HPLC systems.

3. Experimental Design:

  • Each laboratory will be provided with the detailed, validated analytical method protocol.

  • Two analysts in each laboratory will independently perform the analysis on two different days.

  • Each analyst will prepare six independent sample preparations.

  • The purity of each sample preparation will be determined.

4. Validation Parameters to be Assessed:

  • Reproducibility: The overall precision of the method across the three laboratories will be evaluated.

  • Intermediate Precision: The precision within each laboratory (considering different analysts and days) will be assessed.[4]

  • Repeatability: The precision of the method under the same operating conditions over a short interval of time (within each analytical run) will be determined.[4]

Statistical Analysis

The data from the inter-laboratory study will be analyzed statistically to determine the reproducibility of the method. The primary statistical tools used will be the calculation of the mean, standard deviation (SD), and relative standard deviation (RSD) for the purity results obtained by each laboratory and for the overall study.[6] Analysis of Variance (ANOVA) can also be employed to partition the sources of variation (between-laboratories, between-analysts within laboratories, and between-days).

G cluster_prep Phase 1: Preparation cluster_execution Phase 2: Execution (Performed in 3 Independent Labs) cluster_analysis Phase 3: Data Analysis cluster_conclusion Phase 4: Conclusion Protocol Standardized Analytical Protocol Distribution LabA Lab A: 2 Analysts, 2 Days, 6 Preps each Protocol->LabA LabB Lab B: 2 Analysts, 2 Days, 6 Preps each Protocol->LabB LabC Lab C: 2 Analysts, 2 Days, 6 Preps each Protocol->LabC Samples Homogenized Sample & Reference Standard Distribution Samples->LabA Samples->LabB Samples->LabC Data Data Collection & Collation LabA->Data LabB->Data LabC->Data Stats Statistical Analysis (Mean, SD, RSD, ANOVA) Data->Stats Report Inter-Laboratory Validation Report Stats->Report

Hypothetical Inter-Laboratory Validation Data

The following table summarizes hypothetical data from the inter-laboratory validation study.

ParameterLab ALab BLab COverallAcceptance Criteria
Mean Purity (%) 99.8599.8299.8899.85-
Repeatability (RSD, %) 0.150.180.16-≤ 2.0%
Intermediate Precision (RSD, %) 0.250.280.26-≤ 3.0%
Reproducibility (RSD, %) ---0.35≤ 5.0%

The hypothetical data demonstrates that the method is reproducible, with an overall RSD well within the acceptable limit of 5.0%. The repeatability and intermediate precision within each laboratory are also excellent, indicating the robustness of the method.

Comparison with Alternative Analytical Techniques

While HPLC-UV is a suitable primary method for routine quality control, other analytical techniques can provide complementary or more detailed information, particularly for impurity profiling and identification.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[8]

  • Principle: In GC, compounds are separated based on their boiling points and interactions with a stationary phase in a gaseous mobile phase. The separated components are then detected by a mass spectrometer, which provides information about their mass-to-charge ratio, enabling identification.

  • Applicability to 1-[2-(4-fluorophenyl)ethyl]piperazine Hydrochloride: Due to its relatively low volatility, direct analysis of the hydrochloride salt by GC is challenging and may require derivatization to increase its volatility and thermal stability. This adds complexity to the sample preparation process.

  • Advantages:

    • Excellent for the analysis of volatile impurities such as residual solvents.

    • High sensitivity and specificity for identification of unknown volatile impurities.

  • Disadvantages:

    • Not suitable for non-volatile or thermally labile impurities.

    • Derivatization can introduce variability and potential for side reactions.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry.[7]

  • Principle: The eluent from the HPLC column is introduced into the mass spectrometer, where molecules are ionized and their mass-to-charge ratios are determined.

  • Applicability to 1-[2-(4-fluorophenyl)ethyl]piperazine Hydrochloride: LC-MS is highly suitable for the analysis of this compound and its potential impurities. It can provide molecular weight information for each peak detected in the chromatogram.

  • Advantages:

    • Provides molecular weight information, aiding in the identification of unknown impurities.[9]

    • Higher sensitivity and specificity compared to UV detection, especially for impurities that lack a strong chromophore.

    • Can be used to elucidate the structure of impurities through tandem MS (MS/MS) experiments.

  • Disadvantages:

    • Higher cost of instrumentation and maintenance compared to HPLC-UV.

    • Matrix effects can sometimes suppress or enhance the ionization of the analyte, affecting quantification.

Comparative Summary of Analytical Techniques
ParameterHPLC-UVGC-MSLC-MS
Principle Liquid-solid partitioning with UV detectionGas-liquid/solid partitioning with mass detectionLiquid-solid partitioning with mass detection
Analyte Compatibility Non-volatile and thermally stable compoundsVolatile and thermally stable compounds (or derivatized)Wide range of non-volatile and thermally labile compounds
Primary Application Routine purity testing and quantificationAnalysis of volatile impurities and residual solventsImpurity identification and structural elucidation
Sensitivity ModerateHigh (for volatile compounds)Very High
Specificity Good (based on retention time)Very High (based on mass spectrum)Very High (based on mass spectrum)
Cost Low to ModerateModerate to HighHigh

G cluster_primary Primary Method cluster_alternatives Alternative/Complementary Methods HPLC_UV HPLC-UV GC_MS GC-MS HPLC_UV->GC_MS For Volatile Impurities LC_MS LC-MS HPLC_UV->LC_MS For Impurity ID & Higher Sensitivity

Conclusion

The purity of 1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride is a critical quality attribute that necessitates the use of a robust and reliable analytical method. This guide has detailed a suitable RP-HPLC-UV method for routine purity testing and has outlined a comprehensive protocol for its inter-laboratory validation. The successful completion of such a study provides a high degree of confidence in the method's reproducibility across different laboratories, which is essential for ensuring consistent product quality in a global pharmaceutical landscape.

While HPLC-UV stands as a cost-effective and reliable primary method, the strategic use of alternative techniques like GC-MS and LC-MS provides a more complete understanding of the impurity profile. The choice of analytical methodology should always be guided by the specific requirements of the analysis, with the ultimate goal of ensuring the safety and efficacy of the final drug product. Adherence to regulatory guidelines, such as those from the ICH, FDA, and EMA, is imperative throughout the method validation lifecycle.[10][11][12][13][14]

References

  • Regulatory Expectations for Analytical Method Development in Pharma - apicule. (n.d.). Retrieved from [Link]

  • Dahmani, F. Z., et al. (2015). Statistical tools and approaches to validate analytical methods: methodology and practical examples. Journal of Analytical & Pharmaceutical Research, 2(3), 1-10.
  • Dahmani, F. Z., et al. (2015). Statistical tools and approaches to validate analytical methods: methodology and practical examples. SciSpace. Retrieved from [Link]

  • Kaza, M., & Kedor-Sabatier, E. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of pharmaceutical and biomedical analysis, 165, 39-46.
  • S, S., & M, B. (2011). Hplc method development and validation: an overview. SciSpace. Retrieved from [Link]

  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. (1997).
  • Comparative Study of UV And HPLC Methods for Estimation of Drug. (2025, October 27).
  • Comparing FDA and EMA Validation Guidelines: Key Differences and Impacts. (n.d.). Retrieved from [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024, December 26). Biomedical Journal of Scientific & Technical Research.
  • European Committee for Standardization. (2013).
  • Comparison Between GC and HPLC for Pharmaceutical Analysis - Drawell. (2025, September 8). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • European Medicines Agency. (2012, February 15).
  • Molnar, I., et al. (2017). An overview of experimental designs in HPLC method development and validation. Journal of Pharmaceutical and Biomedical Analysis, 139, 120-136.
  • Olsen, B. A., et al. (2002). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. Journal of pharmaceutical and biomedical analysis, 30(2), 227-241.

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Safety & Regulatory Compliance

Safety

1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride proper disposal procedures

Operational Logistics & Safety Guide: Proper Disposal of 1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride As an Application Scientist, I frequently consult with drug development professionals and laboratory safety off...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Logistics & Safety Guide: Proper Disposal of 1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride

As an Application Scientist, I frequently consult with drug development professionals and laboratory safety officers regarding the lifecycle management of active pharmaceutical ingredients (APIs) and their intermediates. Handling and disposing of halogenated organic amines like 1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride requires a rigorous, chemistry-driven approach.

This guide provides the foundational causality behind the required safety protocols, ensuring your laboratory not only complies with environmental regulations but understands the mechanistic reasons behind them.

Chemical Profile & Hazard Causality

To design a safe disposal protocol, we must first understand the molecular vulnerabilities and hazards of the compound. 1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride (CAS: 349663-44-1) is a halogenated organic salt[1].

The presence of the piperazine ring dictates its biological activity and its role as a skin/eye irritant and central nervous system (CNS) depressant[1]. More importantly for disposal logistics, the molecule contains both a covalently bound fluorine atom and an ionic chloride (from the hydrochloride salt). When subjected to thermal degradation, this compound will not simply combust into carbon dioxide and water; it will generate highly toxic and corrosive Hydrogen Fluoride (HF) , Hydrogen Chloride (HCl) , and Nitrogen Oxides (NOx) gases[2][3].

Table 1: Hazard and Disposal Classification Summary

ParameterSpecification / Classification
Chemical Name 1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride
CAS Number 349663-44-1[1]
GHS Hazard Codes H302, H312, H332, H315, H319, H336[1]
Primary Hazards Acute Toxicity (Oral/Dermal/Inhal.), Skin/Eye Irritant, CNS Depressant[1]
Waste Classification Halogenated Organic Waste (EPA/RCRA guidelines)[3][4]
Combustion Byproducts HF, HCl, NOx, COx[2][3]

Waste Segregation & Disposal Workflow

Because of the halogen content (fluorine and chlorine), this chemical cannot be comingled with standard non-halogenated organic waste, nor can it be flushed down the drain or placed in regular biohazard/municipal trash[4][5]. Mixing halogenated waste with non-halogenated solvents unnecessarily increases the volume of waste that must undergo expensive, specialized high-temperature scrubbing[4].

G Start Waste Generation: 1-[2-(4-fluorophenyl)ethyl]piperazine HCl Solid Solid Waste (Powder/Residue) Start->Solid Liquid Liquid Waste (Aqueous/Organic Solns) Start->Liquid Bagging Double-bag in Polyethylene Solid->Bagging Absorb Absorb with Vermiculite/Sand Liquid->Absorb Segregate Segregate as: Halogenated Organic Waste Bagging->Segregate Absorb->Segregate Incinerate High-Temp Incineration (with Flue Gas Scrubber) Segregate->Incinerate Manifest to Licensed Facility

Caption: Workflow for the segregation and disposal of halogenated piperazine waste.

Step-by-Step Operational Protocols

The following self-validating protocols ensure that every step of the disposal process mitigates the risk of aerosolization, dermal exposure, and environmental contamination.

Protocol A: Immediate Spill Management & Decontamination

If a spill occurs during weighing or transfer, immediate containment is required to prevent the inhalation of toxic dust (H332)[1].

  • Isolate the Area: Evacuate non-essential personnel. Ensure the laboratory's local exhaust ventilation (fume hood) is operating at maximum capacity[2].

  • Don Appropriate PPE: Equip chemical-resistant nitrile gloves, tight-fitting safety goggles, a lab coat, and an N95/P100 particulate respirator[2][5].

  • Containment (Solid Spill): Do not sweep the powder. Sweeping aerosolizes the fine hydrochloride salt particles. Instead, carefully cover the spill with a damp, non-combustible absorbent pad (wetted with water or a mild alcohol, as the HCl salt is polar and soluble)[5].

  • Containment (Liquid Spill): If the chemical is dissolved in a solvent, dike the area to prevent runoff into drains. Absorb the liquid using inert materials like vermiculite or dry sand[2][5].

  • Collection: Carefully scoop the wetted powder or absorbed liquid using non-sparking tools into a secondary, sealable polyethylene container[5][6].

  • Surface Decontamination: Wipe down the affected benchtop with a damp cloth, followed by a standard laboratory detergent, to remove any residual piperazine film[5].

Protocol B: Routine Waste Packaging and Disposal

For routine disposal of expired batches, synthesized intermediates, or contaminated consumables:

  • Primary Packaging: Place the solid chemical, contaminated gloves, and cleanup rags into a chemically compatible, sealable container (e.g., a high-density polyethylene (HDPE) jar)[6].

  • Labeling: Affix a hazardous waste label immediately. The label must explicitly state: "Halogenated Organic Waste - Toxic/Irritant. Contains Fluorinated Piperazine HCl." [4]

  • Segregation: Store the sealed container in a designated satellite accumulation area. Crucial Causality: Keep this waste strictly separated from strong oxidizing agents and concentrated acids to prevent exothermic reactions[7].

  • Institutional Transfer: Transfer the waste to your institution's Environmental Health and Safety (EHS) department or a licensed commercial hazardous waste management facility[5].

  • Final Destruction (Incineration): Ensure the waste manifest specifies "Controlled incineration with flue gas scrubbing." [6][8] Because of the fluorine and chlorine content, the waste must be processed in a rotary kiln incinerator equipped with an alkaline scrubber (often utilizing sodium hydroxide)[3]. The scrubber neutralizes the HF and HCl gases generated during combustion, converting them into harmless sodium fluoride and sodium chloride salts before the exhaust is released into the atmosphere[3][5].

References

  • NextSDS. "1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride — Chemical Substance Information." Available at:[Link]

  • Nipissing University. "Hazardous Materials Disposal Guide." Available at:[Link]

  • UW Oshkosh. "UWO Guide to Classifying Unwanted Materials." Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." Available at: [Link]

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